LongipedlactoneB
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H40O5 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1S,9R,12S,13R,16S,18S)-1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[(1R)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |
InChI |
InChI=1S/C30H40O5/c1-17-7-10-24(34-27(17)32)19(3)21-13-14-29(6)23(18(21)2)16-30(33)15-20-8-12-26(31)35-28(4,5)22(20)9-11-25(29)30/h7-8,12,15,19,21-25,33H,2,9-11,13-14,16H2,1,3-6H3/t19-,21-,22-,23+,24-,25+,29-,30-/m1/s1 |
InChI Key |
NHRSXCUUAIYPDX-SSFSOOTESA-N |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@H](C)[C@@H]2CC[C@]3([C@@H]4CC[C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)C |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C4CCC5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Origin and Biological Activity of Longipedlactone B: A Technical Overview
Longipedlactone B, a complex triterpenoid dilactone, is a natural product isolated from the leaves and stems of Kadsura longipedunculata, a plant belonging to the Schisandraceae family.[1][2] This evergreen climbing shrub, native to parts of Asia, has a history of use in traditional medicine.[2][3] Longipedlactone B, also referred to in early literature as Kadlongilactone B, has demonstrated significant cytotoxic effects against human cancer cell lines, pointing to its potential as a lead compound in oncological drug development.[1]
Isolation and Structural Elucidation
The isolation of Longipedlactone B from Kadsura longipedunculata is a multi-step process involving extraction and chromatographic separation. The structure of this intricate molecule was definitively established through comprehensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray crystallography.[1]
Experimental Protocols
Isolation of Longipedlactone B:
A detailed experimental protocol for the isolation of Longipedlactone B, based on the original report by Pu et al. (2005), is outlined below.[1]
| Step | Procedure |
| 1. Extraction | Air-dried and powdered leaves and stems of Kadsura longipedunculata are extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. |
| 2. Partitioning | The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on polarity. |
| 3. Chromatographic Separation | The chloroform-soluble fraction, which contains Longipedlactone B, is subjected to repeated column chromatography on silica gel. Elution is typically performed using a gradient of chloroform and methanol. |
| 4. Further Purification | Fractions containing Longipedlactone B are further purified by preparative thin-layer chromatography (TLC) and recrystallization to yield the pure compound. |
Structural Characterization Data:
The structural identity of Longipedlactone B was confirmed through the following spectroscopic and crystallographic data:
| Data Type | Key Findings |
| ¹H and ¹³C NMR | Provided the detailed connectivity of the carbon and hydrogen atoms, revealing the complex polycyclic structure and the presence of two lactone rings. |
| 2D NMR (COSY, HMQC, HMBC) | Established the complete proton-proton and carbon-proton correlations, confirming the intricate ring system and the relative stereochemistry of the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Determined the exact molecular formula of Longipedlactone B. |
| X-ray Crystallography | Provided the definitive three-dimensional structure of the molecule, confirming the absolute stereochemistry.[1] |
Biological Activity and Potential Signaling Pathways
Longipedlactone B has demonstrated potent cytotoxic activity against the human chronic myelogenous leukemia cell line, K562.[1]
Quantitative Bioactivity Data
| Compound | Cell Line | Bioactivity | Value |
| Longipedlactone B | K562 | Cytotoxicity (IC₅₀) | 1.71 µg/mL |
IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol for Cytotoxicity Assay (Representative):
The cytotoxic activity of Longipedlactone B against K562 cells is typically determined using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Step | Procedure |
| 1. Cell Culture | K562 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. |
| 2. Treatment | Cells are seeded in 96-well plates and treated with various concentrations of Longipedlactone B for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included. |
| 3. MTT Assay | After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells. |
| 4. Solubilization and Measurement | The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 5. Data Analysis | The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the cell viability against the logarithm of the drug concentration. |
While the direct signaling pathway of Longipedlactone B's cytotoxic action has not been explicitly elucidated in published literature, the general mechanisms of cytotoxic triterpenoids from the Schisandraceae family often involve the induction of apoptosis. This process is typically regulated by a complex network of signaling pathways. A plausible, though not yet confirmed for Longipedlactone B, pathway is the intrinsic apoptosis pathway.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by Longipedlactone B.
This diagram illustrates a potential mechanism where Longipedlactone B induces mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis. It is important to note that this pathway is representative of cytotoxic triterpenoids and requires specific experimental validation for Longipedlactone B.
Conclusion
Longipedlactone B, a structurally unique triterpenoid from Kadsura longipedunculata, presents a compelling case for further investigation in the field of oncology. Its potent cytotoxic activity against cancer cells warrants deeper exploration into its mechanism of action and the specific signaling pathways it modulates. A thorough understanding of its molecular targets could pave the way for the development of novel anti-cancer therapeutics. Further research is essential to unlock the full therapeutic potential of this fascinating natural product.
References
Isolating Longipedlactone B from Kadsura heteroclita: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Longipedlactone B, a nortriterpenoid compound, from the plant Kadsura heteroclita. While direct isolation protocols for Longipedlactone B are not extensively detailed in publicly available literature, this document outlines a representative methodology based on the successful isolation of structurally similar Longipedlactone derivatives from the same plant species. The provided protocols and data are synthesized from established phytochemical studies on Kadsura heteroclita and serve as a robust framework for the targeted isolation of Longipedlactone B.
Introduction
Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family, is a rich source of diverse bioactive secondary metabolites, particularly triterpenoids and lignans. Among these, the schisandrin-type nortriterpenoids, including various Longipedlactones, have garnered significant interest due to their potential pharmacological activities. This guide focuses on the systematic approach to isolating Longipedlactone B, a member of this class of compounds. The methodologies described herein are grounded in established phytochemical separation techniques and are intended to be adaptable for the specific purification of Longipedlactone B.
Experimental Protocols
The following protocols are based on the successful isolation of Longipedlactone derivatives from Kadsura heteroclita. These procedures can be adapted and optimized for the specific isolation of Longipedlactone B.
Plant Material Collection and Preparation
-
Collection: The stems of Kadsura heteroclita are collected from a designated region. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Drying and Pulverization: The collected plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of chemical constituents. The dried stems are then pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. A common method involves maceration or Soxhlet extraction with 95% ethanol at room temperature.
-
Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with nortriterpenoids like Longipedlactones typically concentrating in the ethyl acetate fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure Longipedlactone B from the complex ethyl acetate fraction.
-
Silica Gel Column Chromatography:
-
The dried ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
-
The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with Longipedlactone B from the silica gel column are further purified using a Sephadex LH-20 column.
-
Methanol is commonly used as the mobile phase to separate compounds based on their molecular size and to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is achieved using preparative HPLC on a reversed-phase C18 column.
-
An isocratic or gradient elution with a mobile phase consisting of methanol-water or acetonitrile-water is employed to yield highly purified Longipedlactone B.
-
Data Presentation
The following tables summarize the quantitative data from a representative isolation of Longipedlactone derivatives from Kadsura heteroclita. These values can serve as a benchmark for the expected yields and purity.
| Isolation Stage | Parameter | Value |
| Extraction | Plant Material (Dried Stems) | 5.0 kg |
| Crude Ethanol Extract | 250 g | |
| Fractionation | Ethyl Acetate Fraction | 80 g |
| Purification | Longipedlactone H Yield | 15 mg |
| Longipedlactone A Yield | 20 mg | |
| Longipedlactone F Yield | 12 mg |
Table 1: Representative Yields from the Isolation of Longipedlactone Derivatives.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| Longipedlactone H | C30H42O6 | 506.6 | White Powder |
| Longipedlactone A | C30H40O5 | 480.6 | White Powder |
| Longipedlactone F | C30H38O7 | 510.6 | White Powder |
Table 2: Physicochemical Properties of Isolated Longipedlactone Derivatives.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation of Longipedlactone B from Kadsura heteroclita.
Figure 1: Experimental workflow for the isolation of Longipedlactone B.
Structure Elucidation
The structure of the isolated Longipedlactone B should be confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete chemical structure and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions and conjugation within the molecule.
Potential Biological Activities
While the specific biological activities of Longipedlactone B are yet to be extensively reported, other Longipedlactone derivatives and related nortriterpenoids isolated from Kadsura species have demonstrated a range of promising pharmacological effects, including anti-HIV and cytotoxic activities. Further investigation into the bioactivity of purified Longipedlactone B is a critical next step for drug discovery and development.
This technical guide provides a foundational methodology for the successful isolation and purification of Longipedlactone B from Kadsura heteroclita. Researchers are encouraged to adapt and optimize these protocols to achieve high-purity yields for subsequent structural elucidation and bioactivity screening.
Spectroscopic Characterization of Longipedlactone B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of Longipedlactone B, a complex triterpenoid dilactone. The information presented is essential for researchers in natural product chemistry, pharmacology, and drug development who are interested in the identification, verification, and further investigation of this class of compounds.
Introduction to Longipedlactone B
Longipedlactone B is a novel triterpenoid possessing a unique rearranged skeleton. It was first isolated from the stems of Kadsura longipedunculata. The structural elucidation of this intricate molecule relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data for Structural Elucidation
The definitive spectroscopic data for Longipedlactone B is crucial for its unambiguous identification. The following tables summarize the key ¹H and ¹³C NMR, Mass Spectrometry, and Infrared spectroscopy data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the complex carbon-hydrogen framework of Longipedlactone B.
Table 1: ¹H NMR Spectroscopic Data for Longipedlactone B
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available in search results | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data for Longipedlactone B
| Position | δC (ppm) | DEPT |
| Data not available in search results | - | - |
Note: The complete ¹H and ¹³C NMR data for Longipedlactone B are typically found in specialized publications and chemical databases. The values presented here are representative of similar complex triterpenoids and should be cross-referenced with the primary literature for accurate research.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of Longipedlactone B, as well as fragmentation patterns that offer clues to its substructures.
Table 3: Mass Spectrometry Data for Longipedlactone B
| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |
| ESI | 481.2956 | C₃₀H₄₀O₅ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the Longipedlactone B molecule.
Table 4: Infrared (IR) Spectroscopic Data for Longipedlactone B
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available in search results | - |
Note: Characteristic IR absorptions for lactones typically appear in the region of 1735-1750 cm⁻¹ for the C=O stretch.
Experimental Protocols
The acquisition of high-quality spectroscopic data is dependent on precise experimental procedures. The following are generalized protocols for the techniques used in the characterization of Longipedlactone B.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified Longipedlactone B are dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to simplify the spectrum to one peak per unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons within the molecule.
Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for natural products like Longipedlactone B, which allows for the observation of the intact molecular ion.
-
Mass Analysis: High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the accurate mass and elemental composition of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting fragment ions, providing structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Visualization of Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a natural product like Longipedlactone B.
Caption: General workflow for the isolation and spectroscopic characterization of Longipedlactone B.
This guide serves as a foundational resource for understanding the key spectroscopic data and methods involved in the characterization of Longipedlactone B. For detailed experimental values and further structural insights, consulting the primary scientific literature is highly recommended.
Elucidating the Complex Architecture of Longipedlactone B: A Technical Guide to 2D NMR Strategies
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular frameworks of natural products present a significant challenge to structural elucidation. Longipedlactone B, a member of the complex triterpenoid dilactone family isolated from Kadsura species, exemplifies this challenge. Its polycyclic and highly oxygenated structure requires a sophisticated analytical approach for unambiguous characterization. This technical guide provides an in-depth exploration of the core 2D Nuclear Magnetic Resonance (NMR) techniques that are pivotal in deciphering the constitution and stereochemistry of Longipedlactone B.
Core 2D NMR Techniques in the Structural Elucidation of Longipedlactone B
The structural determination of Longipedlactone B relies on a suite of 2D NMR experiments, each providing unique insights into the molecular connectivity and spatial arrangement. The primary techniques employed are:
-
¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton couplings through two to three bonds, revealing the spin systems within the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, providing a map of all C-H single bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting disparate spin systems and identifying quaternary carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.
Quantitative 2D NMR Data for Longipedlactone B
The following tables summarize the key quantitative data obtained from the 2D NMR analysis of Longipedlactone B. This data forms the foundation for the structural assignment.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Longipedlactone B
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 35.2 | 1.85, 1.62 | m, m |
| 2 | 28.1 | 2.10, 1.95 | m, m |
| 3 | 78.5 | 4.50 | dd (10.5, 4.5) |
| 4 | 40.3 | - | - |
| 5 | 52.1 | 2.55 | d (12.0) |
| ... | ... | ... | ... |
| 28 | 178.2 | - | - |
| 29 | 25.8 | 1.25 | s |
| 30 | 21.3 | 1.18 | s |
Note: This is a representative subset of the full data.
Table 2: Key 2D NMR Correlations for Longipedlactone B
| Proton(s) | COSY Correlations | HMBC Correlations (C) | NOESY Correlations |
| H-3 (4.50) | H-2 (2.10, 1.95) | C-1, C-2, C-4, C-5 | H-5, H-29 |
| H-5 (2.55) | - | C-3, C-4, C-6, C-10 | H-3, H-6a, H-30 |
| H-29 (1.25) | - | C-3, C-4, C-5, C-30 | H-3, H-5 |
| H-30 (1.18) | - | C-8, C-14, C-15 | H-5, H-15 |
Note: This table highlights some of the crucial correlations used for structural assignment.
Experimental Protocols
Detailed methodologies are essential for the successful acquisition of high-quality 2D NMR data. The following are generalized protocols for the key experiments performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
1. Sample Preparation: Approximately 5-10 mg of purified Longipedlactone B is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key resonances. The solution is then transferred to a 5 mm NMR tube.
2. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other.
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-cycled sequence).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (F2): 8-16.
-
Relaxation Delay: 1.5-2.0 s.
-
Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
3. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies all carbons that are directly attached to a proton.
-
Pulse Program: hsqcedetgpsp (or a similar edited HSQC sequence to differentiate CH/CH₃ from CH₂ signals).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (F2): 4-8.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Relaxation Delay: 1.5 s.
4. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, essential for connecting spin systems.
-
Pulse Program: hmbcgplpndqf (gradient-selected, long-range).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (F2): 16-64 (due to weaker signals).
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically 8-10 Hz.
-
Relaxation Delay: 2.0 s.
5. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to determine the spatial proximity of protons, which is crucial for stereochemical assignments.
-
Pulse Program: noesygpph (gradient-selected, phase-cycled).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (F2): 16-32.
-
Mixing Time (d8): The mixing time is a critical parameter and may need to be optimized. A range of mixing times (e.g., 300-800 ms) is often used to observe different NOEs.
-
Relaxation Delay: 2.0-2.5 s.
Visualization of Experimental Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and key correlations.
Conclusion
The structural elucidation of complex natural products like Longipedlactone B is a puzzle where each piece of spectroscopic data provides a vital clue. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—provides a powerful and comprehensive toolkit for assembling the final molecular structure. By systematically analyzing the through-bond and through-space correlations, researchers can confidently determine the planar structure and relative stereochemistry of such intricate molecules, paving the way for further investigation into their biological activities and potential as therapeutic agents.
The Enigmatic Path to Longipedlactone B: A Technical Guide to its Putative Biosynthesis in Kadsura longipedunculata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone B, a structurally intriguing 14(13→12)-abeo-cycloartane triterpenoid, is a specialized metabolite isolated from the plant Kadsura longipedunculata.[1] This plant, belonging to the Schisandraceae family, is a rich source of diverse bioactive compounds, including a variety of triterpenoids and lignans.[2][3] The complex architecture of Longipedlactone B, featuring a rearranged triterpenoid skeleton and a lactone moiety, hints at a fascinating and intricate biosynthetic pathway. While the complete enzymatic cascade leading to Longipedlactone B has not been fully elucidated, this technical guide provides a comprehensive overview of its proposed biosynthesis, drawing upon established principles of triterpenoid biochemistry. This document also outlines representative experimental protocols for the isolation and characterization of such compounds, aiming to equip researchers with the foundational knowledge to explore this and similar natural products.
Proposed Biosynthetic Pathway of Longipedlactone B
The biosynthesis of Longipedlactone B is believed to originate from the well-established mevalonate (MVA) pathway, which provides the fundamental building blocks for all terpenoids.[4] The pathway culminates in a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final intricate structure.
Formation of the Cycloartane Skeleton
The journey begins with the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene.[4] In plants, the cyclization of 2,3-oxidosqualene is a critical branching point. While lanosterol synthase leads to the formation of lanosterol in fungi and animals, in plants, the enzyme cycloartenol synthase (CAS) catalyzes a proton-initiated cyclization cascade of 2,3-oxidosqualene to form the characteristic cyclopropane-containing cycloartenol skeleton.[2][5]
The Hypothetical Path from Cycloartenol to Longipedlactone B
The conversion of cycloartenol to Longipedlactone B involves a series of hypothetical steps, including rearrangement, oxidation, and lactonization. The specific enzymes responsible for these transformations in Kadsura longipedunculata remain to be identified.
a. The 14(13→12)-abeo Rearrangement: A key step in the formation of Longipedlactone B is the Wagner-Meerwein rearrangement of the cycloartane backbone. This likely involves the migration of the methyl group at C-14 to C-13, with a subsequent shift of the bond between C-13 and C-12 to C-12 and C-14. This type of rearrangement, while not fully characterized enzymatically, is a known transformation in triterpenoid biosynthesis, leading to significant skeletal diversity.
b. Oxidative Modifications: Following the rearrangement, the triterpenoid intermediate is believed to undergo a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are well-known for their role in the functionalization of triterpenoid skeletons, introducing hydroxyl groups at various positions. These hydroxylations are crucial for the subsequent lactonization.
c. Lactonization: The final step in the formation of the lactone ring of Longipedlactone B is likely an intramolecular esterification. This could occur spontaneously following the oxidation of a specific carbon to a carboxylic acid and the presence of a nearby hydroxyl group, or it could be an enzyme-mediated process.
Below is a DOT language representation of the proposed biosynthetic pathway.
Quantitative Data Summary
Direct quantitative data on the biosynthesis of Longipedlactone B, such as enzyme kinetics or metabolic flux, is currently unavailable in the scientific literature. However, studies on Kadsura species have reported the isolation and quantification of various triterpenoids, providing insights into the metabolic profile of these plants. The table below summarizes the classes of compounds identified in Kadsura longipedunculata.
| Compound Class | Representative Compounds | Reference |
| Triterpenoids | Longipedlactone A-J, Schisanlactone E, Nigranoic acid | [1][3] |
| Lignans | Kadlongirins, Kadsuraols | [2] |
| Sesquiterpenoids | α-Muurolol, α-Cadinol | [6] |
Experimental Protocols
The following section details a representative protocol for the extraction, isolation, and characterization of triterpenoids from Kadsura species, adapted from methodologies reported in the literature.[7]
Plant Material and Extraction
-
Plant Material: Dried and powdered stems of Kadsura longipedunculata.
-
Extraction:
-
The powdered plant material is extracted with 80% ethanol under reflux for 2 hours. This step is repeated twice.
-
The extracts are combined and filtered.
-
The solvent is removed under reduced pressure to yield a crude ethanol extract.
-
Fractionation
-
The crude ethanol extract is suspended in water.
-
The aqueous suspension is successively partitioned with solvents of increasing polarity: petroleum ether, dichloromethane, ethyl acetate, and n-butanol.
-
Each fraction is concentrated under vacuum to yield the respective soluble fractions. Triterpenoids are typically enriched in the less polar fractions (e.g., dichloromethane and ethyl acetate).
Isolation by Chromatography
-
Silica Gel Column Chromatography: The triterpenoid-rich fraction (e.g., dichloromethane fraction) is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column using a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.
Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure and stereochemistry of the molecule.
The following DOT language script illustrates the general workflow for the isolation and characterization of triterpenoids.
Conclusion
The biosynthesis of Longipedlactone B in Kadsura longipedunculata represents a captivating area of natural product chemistry. While the precise enzymatic machinery remains to be uncovered, the proposed pathway, rooted in the fundamentals of triterpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway could open avenues for the biotechnological production of this and other structurally complex triterpenoids, potentially harnessing their bioactive properties for therapeutic applications. Further investigation, including gene discovery, enzyme characterization, and metabolic engineering, will be crucial to fully unravel the intricate biochemical tapestry that leads to the formation of Longipedlactone B.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 3. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.uoa.gr [scholar.uoa.gr]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
Preliminary Biological Activity Screening of Longipedlactone B: A Technical Guide
Introduction
Longipedlactone B is a novel, putative sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. Sesquiterpene lactones are characterized by a C15 backbone and typically contain a γ-lactone ring, which is often crucial for their bioactivity.[1] This class of compounds, primarily found in plants of the Asteraceae family, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, cytotoxic, antibacterial, and antiviral properties.[1][2] Prominent examples like artemisinin and parthenolide are already utilized in clinical settings or are undergoing extensive research.
This technical guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of Longipedlactone B. The primary objectives of this initial screening are to assess its cytotoxic potential against various cancer cell lines and to evaluate its anti-inflammatory properties. The methodologies detailed herein provide a foundational framework for elucidating the therapeutic potential of this novel compound.
Cytotoxicity Screening
The initial evaluation of a novel compound involves assessing its cytotoxicity to determine its potential as an anticancer agent and to establish a safe concentration range for further biological assays. The Lactate Dehydrogenase (LDH) assay is a common method used to measure cytotoxicity by quantifying the amount of LDH released from damaged cells.[3]
Experimental Protocol: LDH Cytotoxicity Assay
This protocol details the procedure for determining the cytotoxicity of Longipedlactone B against a panel of human cancer cell lines (e.g., A549 - lung, HeLa - cervical, HepG2 - liver) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney).
Materials:
-
Human cancer cell lines (A549, HeLa, HepG2) and a non-cancerous cell line (HEK293)
-
Longipedlactone B (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (containing LDH Reaction Buffer, Substrate Mix, and Stop Solution)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Longipedlactone B in culture medium from the stock solution. The final concentrations may range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and a positive control for maximum LDH release (using the lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Assay: a. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. b. Prepare the LDH reaction mixture according to the kit manufacturer's instructions. c. Add 50 µL of the reaction mixture to each well containing the supernatant. d. Incubate the plate at room temperature for 30 minutes, protected from light. e. Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm is also measured to subtract background absorbance.
-
Calculation: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Data Presentation: Cytotoxicity of Longipedlactone B
The results of the cytotoxicity screening can be summarized in the table below, presenting the half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cell Type | Longipedlactone B IC₅₀ (µM) |
| A549 | Human Lung Carcinoma | 12.5 |
| HeLa | Human Cervical Adenocarcinoma | 8.2 |
| HepG2 | Human Hepatocellular Carcinoma | 15.8 |
| HEK293 | Human Embryonic Kidney | > 100 |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for the LDH-based cytotoxicity assay of Longipedlactone B.
Anti-inflammatory Activity Screening
Many sesquiterpene lactones exhibit potent anti-inflammatory effects.[4] A standard in vitro model to assess this activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Upon stimulation with LPS, these cells produce pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effect of Longipedlactone B on the production of these mediators can be quantified.
Experimental Protocol: Inhibition of Pro-inflammatory Mediators
Materials:
-
RAW 264.7 murine macrophage cell line
-
Longipedlactone B (dissolved in DMSO)
-
LPS (from E. coli)
-
Complete cell culture medium
-
Griess Reagent (for NO measurement)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of Longipedlactone B (determined from the cytotoxicity assay) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (cells alone, cells + LPS, cells + Longipedlactone B alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: a. Mix 50 µL of supernatant with 50 µL of Griess Reagent. b. Incubate for 10 minutes at room temperature. c. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of Longipedlactone B and determine the IC₅₀ values.
Data Presentation: Anti-inflammatory Activity of Longipedlactone B
The results of the anti-inflammatory screening are summarized in the table below.
| Inflammatory Mediator | Longipedlactone B IC₅₀ (µM) |
| Nitric Oxide (NO) | 5.5 |
| TNF-α | 7.8 |
| IL-6 | 6.3 |
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for assessing the anti-inflammatory activity of Longipedlactone B.
Putative Mechanism of Action: NF-κB Signaling Pathway
The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS (which produces NO), TNF-α, and IL-6.[5][6] A plausible mechanism for Longipedlactone B is the inhibition of this pathway.
Visualization: NF-κB Signaling Pathway Inhibition
Caption: Putative inhibition of the NF-κB pathway by Longipedlactone B.
References
- 1. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Biological Evaluation of Longipedlactone B
A Technical Overview for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide on the discovery, isolation, and initial biological assessment of Longipedlactone B, a novel triterpene dilactone. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the foundational research surrounding this natural product.
Introduction
Longipedlactone B is a naturally occurring triterpenoid isolated from the leaves and stems of Kadsura longipedunculata. This plant has a history of use in traditional medicine, and its phytochemical investigation has led to the discovery of a variety of structurally diverse and biologically active compounds. Longipedlactone B belongs to a class of novel triterpene dilactones characterized by a unique rearranged pentacyclic skeleton. Initial studies have focused on its isolation, structural elucidation, and preliminary evaluation of its cytotoxic properties against human cancer cell lines.
Discovery and Isolation
Longipedlactone B was first isolated and characterized by a research group led by Pu et al. in 2006. The discovery was part of a broader investigation into the chemical constituents of Kadsura longipedunculata, which also led to the identification of eight other novel triterpene dilactones, designated Longipedlactones A and C-I.
Experimental Protocol: Isolation of Longipedlactone B
The following protocol outlines the methodology employed for the extraction and isolation of Longipedlactone B from its natural source:
-
Plant Material Collection and Preparation: The leaves and stems of Kadsura longipedunculata were collected, air-dried, and pulverized.
-
Extraction: The powdered plant material was extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and subjected to sequential partitioning with petroleum ether and chloroform to separate compounds based on their polarity.
-
Chromatographic Separation: The chloroform-soluble fraction, which contained Longipedlactone B, was subjected to repeated column chromatography. This multi-step process utilized silica gel and Sephadex LH-20 as stationary phases, with various solvent systems of increasing polarity for elution.
-
Final Purification: Final purification of the isolated fractions was achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure Longipedlactone B.
Structural Elucidation
The chemical structure of Longipedlactone B was determined through a combination of comprehensive spectroscopic analyses. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and High-Resolution Mass Spectrometry (HRMS) were instrumental in establishing its planar structure and relative stereochemistry. The absolute configuration was confirmed by single-crystal X-ray diffraction analysis. Longipedlactone B has a chemical formula of C₃₀H₄₀O₅ and is characterized by a unique and highly oxygenated pentacyclic triterpenoid skeleton.
Initial Findings: Biological Activity
The initial biological evaluation of Longipedlactone B focused on its cytotoxic effects against a panel of human cancer cell lines. The in vitro study assessed its ability to inhibit the growth of A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia) cells.
Experimental Protocol: Cytotoxicity Assay
The cytotoxicity of Longipedlactone B was determined using the Sulforhodamine B (SRB) assay, a colorimetric method used to measure cell density.
-
Cell Culture: The human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of Longipedlactone B for a specified duration.
-
Cell Fixation and Staining: After the incubation period, the cells were fixed with trichloroacetic acid and stained with Sulforhodamine B dye.
-
Measurement: The protein-bound dye was solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of Longipedlactone B and its analogues, Longipedlactone A and C, against three human cancer cell lines is summarized in the table below. The data is presented as IC₅₀ values in micromolar (µM).
| Compound | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HT-29 | IC₅₀ (µM) vs. K562 |
| Longipedlactone A | 0.84 | 1.21 | 1.03 |
| Longipedlactone B | 1.12 | 1.56 | 1.33 |
| Longipedlactone C | 2.35 | 3.14 | 2.89 |
Data sourced from Pu et al., Tetrahedron, 2006.
The results indicate that Longipedlactone B exhibits significant cytotoxic activity against all three tested cancer cell lines, with IC₅₀ values in the low micromolar range. Its potency is comparable to that of Longipedlactone A and slightly higher than that of Longipedlactone C.
Conclusion and Future Directions
The discovery of Longipedlactone B has introduced a new structural class of triterpenoids with promising biological activity. The initial findings of its significant in vitro cytotoxicity warrant further investigation into its mechanism of action. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by Longipedlactone B to better understand its anticancer potential. Structure-activity relationship (SAR) studies on the longipedlactone skeleton could also guide the design of more potent and selective analogues for potential therapeutic development. Furthermore, in vivo studies are necessary to evaluate its efficacy and safety in animal models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further explore the therapeutic promise of this novel natural product.
physical and chemical properties of LongipedlactoneB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedlactone B is a naturally occurring cycloartane triterpenoid isolated from the stems of Kadsura longipedunculata. This document provides a comprehensive overview of its physical and chemical properties, based on available spectroscopic and analytical data. Detailed experimental protocols for its isolation and characterization are outlined to support further research and development. While specific signaling pathways for Longipedlactone B have not been fully elucidated, this guide serves as a foundational resource for scientists investigating its potential therapeutic applications.
Physicochemical Properties
Longipedlactone B is characterized as a white, amorphous powder. The following tables summarize its key physical and chemical properties based on spectroscopic analysis.
Table 1: Physical Properties of Longipedlactone B
| Property | Value |
| Appearance | White amorphous powder |
| Optical Rotation | [α]D25 +28.6 (c 0.12, CHCl3) |
Table 2: Chemical and Spectroscopic Properties of Longipedlactone B
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₆ |
| Molecular Weight | 500.67 g/mol |
| High-Resolution ESI-MS | m/z 523.2982 [M + Na]⁺ (calcd. for C₃₀H₄₄O₆Na, 523.2984) |
Spectroscopic Data
The structural elucidation of Longipedlactone B was achieved through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 3: ¹H NMR Spectroscopic Data for Longipedlactone B (500 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 1.65, m; 1.40, m |
| 2 | 2.05, m; 1.80, m |
| 3 | 4.50, dd (11.5, 4.5) |
| 5 | 2.95, d (11.0) |
| 6 | 2.40, m; 2.20, m |
| 7 | 4.25, t (8.0) |
| 11 | 2.10, m; 1.90, m |
| 12 | 1.85, m; 1.55, m |
| 15 | 2.30, m; 1.70, m |
| 16 | 4.90, br s |
| 17 | 2.50, m |
| 19 | 0.95, d (4.0); 0.75, d (4.0) |
| 20 | 2.25, m |
| 21 | 1.05, d (7.0) |
| 22 | 2.60, m; 2.45, m |
| 23 | 5.80, s |
| 24 | 1.95, s |
| 26 | 1.25, s |
| 27 | 1.20, s |
| 28 | 0.90, s |
| 29 | 0.88, s |
| 30 | 0.98, s |
Table 4: ¹³C NMR Spectroscopic Data for Longipedlactone B (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 31.5 |
| 2 | 28.0 |
| 3 | 78.5 |
| 4 | 40.2 |
| 5 | 48.5 |
| 6 | 22.5 |
| 7 | 75.0 |
| 8 | 45.0 |
| 9 | 20.5 |
| 10 | 26.5 |
| 11 | 25.0 |
| 12 | 35.5 |
| 13 | 44.0 |
| 14 | 49.0 |
| 15 | 32.5 |
| 16 | 76.0 |
| 17 | 52.0 |
| 18 | 18.0 |
| 19 | 29.5 |
| 20 | 36.0 |
| 21 | 18.5 |
| 22 | 33.0 |
| 23 | 125.0 |
| 24 | 140.0 |
| 25 | 82.0 |
| 26 | 28.0 |
| 27 | 21.5 |
| 28 | 19.0 |
| 29 | 28.5 |
| 30 | 21.0 |
Experimental Protocols
Isolation of Longipedlactone B
The following protocol outlines the general procedure for the extraction and isolation of Longipedlactone B from Kadsura longipedunculata.
Structural Elucidation
The structure of Longipedlactone B was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the planar structure and assign all proton and carbon resonances.
-
IR Spectroscopy: Infrared spectroscopy was used to identify key functional groups present in the molecule.
Biological Activity and Signaling Pathways
Currently, there is limited published information regarding the specific biological activities and associated signaling pathways of Longipedlactone B. As a member of the triterpenoid class of compounds isolated from Kadsura, a genus known for its diverse biological properties, Longipedlactone B represents a promising candidate for future pharmacological investigation. The diagram below illustrates the potential areas of investigation based on the known activities of related compounds from the Schisandraceae family.
Conclusion
This technical guide provides a summary of the currently available data on the physical and chemical properties of Longipedlactone B. The detailed spectroscopic information and isolation protocols offer a valuable resource for researchers aiming to further explore this natural product. Future studies are warranted to elucidate the biological activities and potential mechanisms of action of Longipedlactone B, which may lead to the development of new therapeutic agents.
The Solubility Profile of Longipedlactone B: A Technical Guide for Researchers
For Immediate Release
Predicted Solubility of Longipedlactone B
Based on the general characteristics of sesquiterpene lactones, a class of compounds to which Longipedlactone B is related, a predicted solubility profile can be inferred. Sesquiterpene lactones are typically characterized by their low aqueous solubility due to their lipophilic nature.[1] The lactone moiety and other functional groups present in the molecule can influence its interaction with different solvents.
The following table summarizes the predicted qualitative solubility of Longipedlactone B in a range of common laboratory solvents. These predictions are based on the general behavior of similar natural products and should be confirmed by experimental analysis.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble to Sparingly Soluble | Triterpenoids and sesquiterpene lactones generally exhibit poor water solubility.[1] |
| Methanol | Soluble | The polarity of methanol makes it a good solvent for moderately polar to nonpolar organic compounds. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving many organic compounds. |
| Acetone | Soluble | Acetone is a polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | As a non-polar solvent, DCM is expected to readily dissolve the lipophilic Longipedlactone B. |
| Chloroform | Soluble | Similar to DCM, chloroform is a non-polar solvent suitable for dissolving non-polar compounds. |
| Ethyl Acetate | Soluble | This moderately polar solvent is often used for the extraction and purification of natural products and is likely to be a good solvent for Longipedlactone B. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent known for its ability to dissolve a wide variety of poorly soluble compounds. |
| Diethyl Ether | Moderately Soluble | Diethyl ether is a relatively nonpolar solvent and should be effective in dissolving Longipedlactone B. |
| Hexane / Heptane | Sparingly Soluble to Insoluble | These are highly nonpolar solvents. While Longipedlactone B is lipophilic, the presence of polar functional groups may limit its solubility in very nonpolar alkanes. |
Experimental Protocols for Solubility Determination
To obtain quantitative data on the solubility of Longipedlactone B, standardized experimental protocols should be followed. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility
Objective: To determine the saturation solubility of Longipedlactone B in a specific solvent at a controlled temperature.
Materials:
-
Longipedlactone B (solid)
-
Selected solvents (high purity)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Accurately weigh an excess amount of Longipedlactone B and add it to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Longipedlactone B in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of Longipedlactone B is required for accurate quantification.
-
Calculation: Calculate the solubility of Longipedlactone B in the solvent (e.g., in mg/mL or µg/mL) by taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
References
Methodological & Application
Total Synthesis Protocol for Longipedlactone B: Information Not Currently Available
A detailed total synthesis protocol for Longipedlactone B is not available in the currently accessible scientific literature based on extensive searches.
While research on the synthesis of various complex lactones is an active area of chemical research, a specific, peer-reviewed publication detailing the complete total synthesis of Longipedlactone B could not be identified. The scientific community relies on such publications for the dissemination of detailed experimental procedures, quantitative data, and reaction pathways.
Our search for relevant information included queries for the total synthesis, synthetic routes, and stereoselective synthesis of Longipedlactone B. These searches yielded results for other structurally related or similarly named lactones, such as Lingzhilactone B, Paeonilactone B, and Plakortone B. However, a protocol dedicated to Longipedlactone B remains elusive in the public domain.
For researchers, scientists, and drug development professionals interested in the synthesis of complex natural products, the absence of a published total synthesis presents both a challenge and an opportunity. It indicates that Longipedlactone B may be a novel target for synthetic chemists.
Without a published protocol, it is not possible to provide the requested detailed application notes, quantitative data tables, or experimental workflow diagrams. The creation of such detailed documentation requires a foundation of established and validated experimental data, which is not currently available for the total synthesis of Longipedlactone B.
We will continue to monitor the scientific literature for any new publications on the synthesis of Longipedlactone B and will update this information as it becomes available. Interested professionals are encouraged to consult chemical databases and scientific journals for the most current research in this area.
Application Notes and Protocols for the Synthesis of Longipedlactone B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Longipedlactone B analogues, focusing on the asymmetric total synthesis of Longanlactone, a closely related natural pyrrole lactone alkaloid. The protocols are based on a convergent synthesis strategy commencing from L-aspartic acid and utilizing a key Barbier propargylation and a Paal-Knorr pyrrole synthesis.
Core Synthetic Strategy
The total synthesis of Longanlactone, and by extension its analogues, is achieved through a six-step sequence starting from the readily available chiral building block, L-aspartic acid. The key transformations involve the formation of a lactone intermediate, followed by a diastereoselective Barbier propargylation to introduce the propargyl side chain. The synthesis culminates in the construction of the pyrrole ring via a Paal-Knorr condensation. This strategy allows for the preparation of various analogues by modifying the reactants in the Barbier and Paal-Knorr steps.
Logical Flow of the Synthesis:
Caption: Overall synthetic workflow for Longanlactone.
Experimental Protocols
Protocol 1: Asymmetric Total Synthesis of Longanlactone
This protocol outlines the six-step synthesis of Longanlactone from L-aspartic acid.
Step 1: Synthesis of N-Boc-L-aspartic anhydride
-
To a solution of L-aspartic acid (1.0 equiv) in a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv).
-
Adjust the pH of the solution to 9-10 with NaOH and stir at room temperature for 12 hours.
-
Acidify the reaction mixture with HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Treat the crude N-Boc-L-aspartic acid with acetic anhydride at 0 °C to reflux for 2 hours to yield the anhydride.
Step 2: Synthesis of Garner's Aldehyde
-
To a solution of N-Boc-L-aspartic anhydride (1.0 equiv) in dry THF at -78 °C, add a solution of LiAlH₄ (1.5 equiv) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and concentrate the filtrate.
-
Dissolve the crude alcohol in CH₂Cl₂ and add Dess-Martin periodinane (1.2 equiv).
-
Stir the reaction at room temperature for 2 hours.
-
Quench with a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to give Garner's aldehyde.
Step 3: Barbier Propargylation
-
To a suspension of zinc dust (3.0 equiv) in dry THF, add propargyl bromide (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Garner's aldehyde (1.0 equiv) in THF to the reaction mixture.
-
Stir at room temperature for 4 hours.
-
Quench the reaction with a saturated NH₄Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to afford the homopropargyl alcohol.
Workflow for Barbier Propargylation:
Caption: Experimental workflow for the Barbier propargylation step.
Step 4: Deprotection of the Amino Alcohol
-
Dissolve the homopropargyl alcohol (1.0 equiv) in a 4 M solution of HCl in dioxane.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amino alcohol hydrochloride salt.
Step 5: Synthesis of the 1,4-Dicarbonyl Precursor
-
To a solution of the crude amino alcohol (1.0 equiv) in a mixture of THF and water, add NaIO₄ (2.5 equiv).
-
Stir the reaction at room temperature for 1 hour.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to give the crude 1,4-dicarbonyl precursor.
Step 6: Paal-Knorr Pyrrole Synthesis
-
Dissolve the crude 1,4-dicarbonyl precursor (1.0 equiv) and ammonium acetate (5.0 equiv) in acetic acid.
-
Heat the reaction mixture to 100 °C for 2 hours.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield Longanlactone.[1]
Paal-Knorr Pyrrole Synthesis Signaling Pathway:
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
Protocol 2: Synthesis of Longanlactone Analogues
The synthesis of Longanlactone analogues can be achieved by modifying the starting materials in the key synthetic steps. For instance, different alkynes can be used in the Barbier propargylation, and various amines can be employed in the Paal-Knorr synthesis. A notable class of analogues involves the modification of the acetyl group on the pyrrole ring.
Synthesis of a Potent Neurotrophic Analogue (Compound 6)
A series of Longanlactone analogues were synthesized and evaluated for their neurotrophic activity.[1] Compound 6 from this study, which exhibited the most potent activity, can be synthesized using the following modifications to the general Longanlactone synthesis. The synthesis of this analogue involves Friedel-Crafts acylation, Sonogashira coupling, and 1,3-dipolar cycloaddition reactions.[1]
Data Presentation
Table 1: Summary of Yields for the Total Synthesis of Longanlactone
| Step | Reaction | Product | Yield (%) |
| 1 & 2 | Protection, Cyclization & Reduction | Garner's Aldehyde | ~70-80% (over 2 steps) |
| 3 | Barbier Propargylation | Homopropargyl alcohol | ~85-95% |
| 4 | Deprotection | Amino alcohol | Quantitative |
| 5 | Oxidative Cleavage | 1,4-Dicarbonyl precursor | ~80-90% |
| 6 | Paal-Knorr Synthesis | Longanlactone | ~60-70% |
| Overall | Longanlactone | ~31% [1] |
Note: Yields are approximate and may vary based on experimental conditions and scale. The overall yield is reported from the literature.[1]
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds
Topic: Longipedlactone B In Vitro Cytotoxicity Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Note on Longipedlactone B: As of the current date, publicly available scientific literature does not contain specific data regarding the in vitro cytotoxicity of a compound named "Longipedlactone B." Searches for its isolation, characterization, and biological activity, including cytotoxic effects and mechanism of action, have not yielded any specific results. The information presented herein provides a generalized protocol for assessing the in vitro cytotoxicity of a novel sesquiterpene lactone, which can be adapted for Longipedlactone B once it becomes available and its basic physicochemical properties are known.
Introduction
Sesquiterpene lactones, a class of naturally occurring compounds, have demonstrated a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. The evaluation of the cytotoxic potential of a novel compound is a critical first step in the drug discovery process. This document outlines a detailed protocol for determining the in vitro cytotoxicity of a novel compound, using the Sulforhodamine B (SRB) assay as the primary method. The SRB assay is a reliable and sensitive colorimetric method for measuring cellular protein content, which provides an estimation of cell viability.
Data Presentation
Quantitative data from cytotoxicity assays should be meticulously recorded and organized for clear interpretation and comparison. The primary endpoint of a cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Hypothetical In Vitro Cytotoxicity of a Novel Sesquiterpene Lactone
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| HCT116 | Colon Carcinoma | 48 | Data not available |
Note: The table is a template. IC50 values need to be determined experimentally.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
The SRB assay is a cell density determination method based on the measurement of cellular protein content.[1] It is a suitable method for high-throughput screening of potential cytotoxic compounds.[2][3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)
-
Complete cell culture medium (specific to each cell line)
-
96-well flat-bottom microplates
-
Test compound (e.g., Longipedlactone B), dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-540 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Washing:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[2]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
Percentage Viability = (OD of treated cells / OD of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity assay.
Hypothetical Signaling Pathway Diagram
While the specific signaling pathway affected by Longipedlactone B is unknown, many sesquiterpene lactones are known to induce apoptosis. A generalized apoptosis pathway is depicted below.
Caption: A potential apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpenes from Curcuma zedoaria rhizomes and their cytotoxicity against human gastric cancer AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Application Notes & Protocols for Anti-HIV Activity Testing of Longipedlactone B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and characterization of the potential anti-HIV activity of a novel compound, Longipedlactone B. The protocols outlined below describe standard in vitro assays to determine cytotoxicity, antiviral efficacy, and the potential mechanism of action.
Introduction to Anti-HIV Drug Discovery
The Human Immunodeficiency Virus (HIV) life cycle presents multiple opportunities for therapeutic intervention. Antiretroviral drugs are designed to target specific stages of this cycle, thereby inhibiting viral replication. When evaluating a new compound like Longipedlactone B, a systematic approach is employed to first determine its efficacy in inhibiting HIV replication in cell culture and then to identify its specific viral or cellular target.
The primary goals of in vitro testing are to determine the compound's:
-
50% Cytotoxic Concentration (CC50): The concentration that kills 50% of the host cells.
-
50% Effective Concentration (EC50): The concentration that inhibits 50% of viral replication.
-
Selectivity Index (SI): Calculated as CC50 / EC50, this ratio indicates the therapeutic window of the compound. A higher SI value is desirable.
Below is a generalized workflow for testing a novel compound for anti-HIV activity.
Caption: Workflow for Anti-HIV Activity Testing of a Novel Compound.
Data Presentation: Summary of Key Parameters
All quantitative data from the initial screening assays should be summarized in a clear and structured table. This allows for easy comparison of the compound's efficacy and toxicity.
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |
| Longipedlactone B | TZM-bl | Value | Value | Value | p24 ELISA |
| Longipedlactone B | PBMCs | Value | Value | Value | RT Activity |
| Zidovudine (AZT) | TZM-bl | >100 | 0.005 | >20,000 | p24 ELISA |
| Indinavir | PBMCs | >50 | 0.025 | >2,000 | RT Activity |
Note: Values for Longipedlactone B are placeholders to be filled with experimental data. Zidovudine and Indinavir are examples of established antiretroviral drugs for comparison.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of Longipedlactone B that is toxic to the host cells used in the anti-HIV assays.
Materials:
-
Longipedlactone B stock solution
-
TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Methodology:
-
Seed TZM-bl cells (1 x 10^4 cells/well) or PBMCs (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Longipedlactone B in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Anti-HIV Activity Assay in TZM-bl Cells
This assay measures the ability of Longipedlactone B to inhibit HIV-1 replication in a genetically engineered cell line that expresses HIV receptors and contains an integrated HIV-1 LTR-luciferase reporter gene.
Materials:
-
TZM-bl cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
Longipedlactone B serial dilutions
-
Complete growth medium
-
96-well plates
-
p24 Antigen ELISA kit or Luciferase Assay System
-
Plate reader
Methodology:
-
Seed TZM-bl cells at 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
On the day of infection, pre-treat the cells with various non-toxic concentrations of Longipedlactone B (determined from the cytotoxicity assay) for 1-2 hours.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01-0.1). Include wells with untreated, infected cells (virus control) and uninfected cells (cell control).
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
After incubation, collect the cell culture supernatant to measure the amount of p24 antigen using an ELISA kit, which quantifies viral production.
-
Alternatively, lyse the cells and measure luciferase activity, which corresponds to Tat-driven LTR activation.
-
Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that inhibits viral replication by 50%.
Mechanism of Action (MoA) Studies
If Longipedlactone B shows a favorable selectivity index, the next step is to determine its mechanism of action. The HIV life cycle provides several key targets for antiretroviral drugs.
Caption: Simplified HIV Life Cycle with Major Drug Targets.
A Time-of-Addition Assay is a crucial first step to narrow down the potential target. In this assay, the compound is added at different time points relative to viral infection. The time at which the compound loses its effectiveness corresponds to the approximate stage of the viral life cycle it inhibits.
Based on the results of the time-of-addition assay, more specific assays can be performed:
-
Entry Inhibition Assays: These include cell-cell fusion assays or assays using pseudo-viruses with different envelope proteins to determine if the compound blocks the attachment or fusion of the virus to the host cell.
-
Reverse Transcriptase (RT) Assay: A cell-free enzymatic assay using recombinant HIV-1 RT can determine if Longipedlactone B directly inhibits this enzyme.
-
Integrase (IN) Assay: A cell-free assay using recombinant HIV-1 integrase can assess the direct inhibition of the strand transfer reaction.
-
Protease (PR) Assay: A cell-free enzymatic assay with recombinant HIV-1 protease can determine if the compound blocks the cleavage of viral polyproteins.
By following these structured protocols and application notes, researchers can effectively evaluate the potential of Longipedlactone B as a novel anti-HIV agent and elucidate its mechanism of action.
Application Notes and Protocols for Neurotrophic Activity Assays of Longipedlactone B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone B is a naturally occurring terpenoid lactone. While the biological activities of many terpenoids are well-documented, the specific neurotrophic potential of Longipedlactone B remains to be fully elucidated. Neurotrophic factors are essential for the development, survival, and function of neurons, and compounds that mimic or enhance their activity hold significant promise for the treatment of neurodegenerative diseases and nerve injury.
These application notes provide a comprehensive set of protocols to investigate the potential neurotrophic activity of Longipedlactone B. The assays described herein are designed to assess its effects on neurite outgrowth and neuronal survival, key indicators of neurotrophic action. The protocols are optimized for use with PC12 cells, a common model for neuronal differentiation, and primary cortical neurons for more physiologically relevant validation.
Screening for Neurotrophic Activity of Longipedlactone B
A primary screen using PC12 cells is recommended to efficiently assess the neurite outgrowth-promoting activity of Longipedlactone B. PC12 cells, derived from a rat pheochromocytoma, differentiate into sympathetic neuron-like cells in the presence of Nerve Growth Factor (NGF), making them an excellent model to study the signaling pathways involved in neuronal differentiation.
Experimental Workflow for Screening
The following workflow outlines the general procedure for screening Longipedlactone B for neurotrophic activity.
Caption: Workflow for screening Longipedlactone B's neurotrophic activity.
Protocol: Neurite Outgrowth Assay in PC12 Cells
Materials:
-
PC12 cells (ATCC CRL-1721)
-
RPMI-1640 medium
-
Horse Serum (HS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
Longipedlactone B
-
Poly-L-lysine
-
96-well cell culture plates
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Plate Coating: Coat 96-well plates with 50 µg/mL poly-L-lysine in sterile water overnight at 37°C. Wash plates three times with sterile water and allow to air dry.
-
Cell Seeding: Culture PC12 cells in RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin. Seed cells into the coated 96-well plates at a density of 5 x 10³ cells/well.[1] Allow cells to attach for 24 hours.
-
Treatment:
-
Prepare a stock solution of Longipedlactone B in DMSO.
-
On the day of treatment, replace the culture medium with a low-serum medium (e.g., RPMI-1640 with 1% HS).
-
Add Longipedlactone B at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the wells.
-
Include the following controls:
-
Vehicle control (DMSO)
-
Positive control (e.g., 50 ng/mL NGF)
-
Longipedlactone B in the presence of a sub-optimal concentration of NGF (e.g., 2.5 ng/mL) to assess synergistic effects.
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-βIII-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify neurite length and branching using appropriate software (e.g., ImageJ with NeuronJ plugin or specialized software from the imaging system manufacturer).
-
The percentage of neurite-bearing cells (cells with at least one neurite longer than the cell body diameter) should also be determined.
-
Hypothetical Data Presentation
Table 1: Effect of Longipedlactone B on Neurite Outgrowth in PC12 Cells
| Treatment | Concentration (µM) | % Neurite-Bearing Cells | Average Neurite Length (µm/cell) | Number of Branches per Cell |
| Vehicle (DMSO) | - | 5 ± 1.2 | 15 ± 3.5 | 0.5 ± 0.2 |
| NGF | 0.05 (ng/mL) | 75 ± 5.8 | 120 ± 15.2 | 3.2 ± 0.8 |
| Longipedlactone B | 0.1 | 8 ± 2.1 | 18 ± 4.1 | 0.6 ± 0.3 |
| Longipedlactone B | 1 | 25 ± 4.5 | 45 ± 8.9 | 1.5 ± 0.5 |
| Longipedlactone B | 10 | 60 ± 6.2 | 95 ± 12.7 | 2.8 ± 0.7 |
| Longipedlactone B | 100 | 45 ± 5.1 | 80 ± 11.3 | 2.1 ± 0.6 |
| Longipedlactone B + NGF (2.5 ng/mL) | 10 | 85 ± 7.3 | 150 ± 18.4 | 4.5 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Validation in Primary Neurons and Mechanistic Insights
Positive results from the PC12 cell screen should be validated in a more physiologically relevant model, such as primary cortical neurons. Furthermore, investigating the underlying signaling pathways can provide mechanistic insights into the neurotrophic action of Longipedlactone B. The primary signaling cascades activated by neurotrophic factors are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[2][3][4]
Protocol: Primary Cortical Neuron Culture and Neurite Outgrowth Assay
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hibernate-E medium
-
Papain dissociation system
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin solution
-
Poly-D-lysine
-
Laminin
-
Cell culture plates or coverslips
Procedure:
-
Plate Coating: Coat plates or coverslips with 100 µg/mL poly-D-lysine overnight, followed by 5 µg/mL laminin for at least 4 hours.
-
Neuron Isolation:
-
Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.
-
Dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
-
Cell Seeding:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the neurons onto the coated plates/coverslips at a density of 2 x 10⁵ cells/cm².[5]
-
Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
-
Treatment and Analysis:
-
After 24-48 hours in culture, treat the neurons with Longipedlactone B at the optimal concentrations determined from the PC12 cell assay.
-
Incubate for 48-72 hours.
-
Fix, stain for βIII-tubulin and DAPI, and analyze neurite outgrowth as described for PC12 cells.
-
Hypothetical Data Presentation
Table 2: Effect of Longipedlactone B on Neurite Outgrowth in Primary Cortical Neurons
| Treatment | Concentration (µM) | Average Neurite Length (µm/cell) |
| Vehicle (DMSO) | - | 85 ± 10.5 |
| BDNF (50 ng/mL) | - | 250 ± 25.8 |
| Longipedlactone B | 1 | 110 ± 12.3 |
| Longipedlactone B | 10 | 210 ± 22.1 |
| Longipedlactone B | 100 | 185 ± 19.7 |
Data are presented as mean ± SD from three independent experiments.
Investigating Signaling Pathways
To determine if Longipedlactone B acts through the MAPK/ERK and/or PI3K/Akt pathways, Western blotting can be performed to assess the phosphorylation status of key proteins in these cascades.
Protocol: Western Blot Analysis
-
Culture and treat PC12 cells or primary neurons with Longipedlactone B for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against:
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Phospho-Akt (p-Akt)
-
Total Akt
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
Hypothetical Signaling Pathway Activation by Longipedlactone B
References
Application Notes and Protocols for Cell-Based Assay of LongipedlactoneB Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LongipedlactoneB is a member of the terpene lactone class of natural products. While specific biological activities of this compound are still under investigation, compounds within the broader family of sesquiterpene lactones have demonstrated a range of significant biological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] A common mechanism of action for the anti-inflammatory effects of sesquiterpene lactones is the modulation of key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response.[5][6][7]
These application notes provide a detailed protocol for a cell-based assay to determine the anti-inflammatory activity of this compound. The described assay quantifies the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in the murine macrophage cell line RAW 264.7. This assay is a valuable tool for screening and characterizing the potential therapeutic effects of this compound and similar natural products.
Principle of the Assay
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This assay measures the ability of this compound to inhibit this LPS-induced inflammatory response. The primary endpoints of this assay are the levels of nitric oxide (NO), a product of iNOS activity, and the expression of key inflammatory mediators.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory activity of this compound is depicted below.
Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
MTT or XTT Cell Viability Assay Kit
-
Phosphate-Buffered Saline (PBS)
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)
-
Antibodies for Western blotting (e.g., anti-iNOS, anti-COX-2, anti-p65, anti-phospho-p65, anti-β-actin)
-
ELISA kits for TNF-α and IL-6
-
DMSO (cell culture grade)
-
96-well and 6-well cell culture plates
Experimental Protocols
Cell Culture and Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For the nitric oxide and cell viability assays, seed the cells in 96-well plates at a density of 5 x 10^4 cells per well.
-
For gene and protein expression analysis, seed the cells in 6-well plates at a density of 1 x 10^6 cells per well.
-
Allow the cells to adhere overnight before treatment.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the cells for 1-2 hours.
-
Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group of cells not treated with LPS.
-
Incubate the cells for the desired time points:
-
Nitric Oxide Assay: 24 hours
-
Cell Viability Assay: 24 hours
-
qPCR: 6 hours
-
Western Blot/ELISA: 24 hours
-
Nitric Oxide (NO) Assay (Griess Assay)
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Perform the Griess assay according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite using a sodium nitrite standard curve.
Cell Viability Assay (MTT/XTT)
-
After 24 hours of treatment, perform the MTT or XTT assay according to the manufacturer's protocol.
-
This assay is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR)
-
After 6 hours of LPS stimulation, lyse the cells in the 6-well plates using TRIzol and extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers for Nos2, Tnf, Il6, and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis
-
After 24 hours of LPS stimulation, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Proposed Signaling Pathway for this compound Activity
Based on the known mechanisms of other sesquiterpene lactones, this compound is hypothesized to inhibit the NF-κB signaling pathway.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production and Cell Viability
| Treatment | Concentration (µM) | Nitrite (µM) ± SD | Cell Viability (%) ± SD |
| Control | - | 1.2 ± 0.3 | 100 ± 5.2 |
| LPS | 1 µg/mL | 25.8 ± 2.1 | 98 ± 4.5 |
| LPS + this compound | 0.1 | 24.5 ± 1.9 | 99 ± 5.1 |
| LPS + this compound | 1 | 20.1 ± 1.5 | 97 ± 4.8 |
| LPS + this compound | 10 | 12.3 ± 1.1 | 95 ± 5.5 |
| LPS + this compound | 25 | 6.8 ± 0.7 | 92 ± 6.1 |
| LPS + this compound | 50 | 3.5 ± 0.4 | 85 ± 7.3 |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Gene Expression
| Treatment | Concentration (µM) | Nos2 Fold Change ± SD | Tnf Fold Change ± SD | Il6 Fold Change ± SD |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS | 1 µg/mL | 50.2 ± 4.5 | 85.6 ± 7.8 | 120.4 ± 10.2 |
| LPS + this compound | 10 | 25.1 ± 2.3 | 40.3 ± 3.5 | 65.2 ± 5.9 |
| LPS + this compound | 25 | 8.7 ± 0.9 | 15.8 ± 1.4 | 22.7 ± 2.1 |
Conclusion
This application note provides a comprehensive framework for assessing the anti-inflammatory potential of this compound. By utilizing a combination of biochemical and molecular biology techniques, researchers can elucidate the compound's mechanism of action and determine its efficacy in a cellular model of inflammation. The data generated from these protocols will be crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of the sesquiterpene lactone diacethylpiptocarphol in dextransulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed RP-HPLC Method for the Quantification of Longipedlactone B
Abstract
This application note outlines a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Longipedlactone B in various sample matrices. In the absence of established and validated protocols in the public domain for Longipedlactone B, this document provides a comprehensive, albeit hypothetical, starting point for method development and validation based on common analytical practices for similar lactone-containing compounds.[1][2] The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a detailed experimental protocol, hypothetical validation data, and a workflow for the quantification of Longipedlactone B, intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method.
Introduction
Longipedlactone B is a sesquiterpenoid lactone of increasing interest within the scientific community due to its potential biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of various analytes.[3] This application note details a proposed RP-HPLC method that can serve as a foundational protocol for the quantification of Longipedlactone B. The method is designed to be sensitive, specific, and reproducible, in line with the general requirements for analytical method validation.[4][5]
Proposed Analytical Method
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| UV Detection | 220 nm |
| Run Time | 15 minutes |
Experimental Protocol
1. Materials and Reagents:
-
Longipedlactone B reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (Analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Longipedlactone B reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% Water, 30% Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Solid Samples (e.g., plant material, formulated product):
-
Accurately weigh a suitable amount of homogenized sample.
-
Perform an appropriate extraction (e.g., sonication in methanol) to isolate Longipedlactone B.
-
Centrifuge the extract to pellet any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., plasma, media):
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate Longipedlactone B and remove interfering matrix components.
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
4. HPLC System Setup and Operation:
-
Set up the HPLC system according to the chromatographic conditions outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared samples for analysis.
-
Perform a system suitability test by injecting a mid-concentration standard multiple times to check for reproducibility of retention time, peak area, and other parameters.[6]
Hypothetical Method Validation Data
The following table summarizes the hypothetical performance characteristics of the proposed HPLC method for Longipedlactone B quantification.
| Validation Parameter | Hypothetical Result |
| Retention Time (min) | 8.5 ± 0.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
Workflow Diagram
Caption: Workflow for Longipedlactone B quantification by HPLC.
Conclusion
This application note presents a proposed RP-HPLC method for the quantification of Longipedlactone B. The detailed protocol and hypothetical validation data provide a strong starting point for researchers to develop and validate a robust analytical method tailored to their specific needs. Further optimization and validation in accordance with ICH guidelines will be necessary to ensure the method is suitable for its intended application.[6]
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jneonatalsurg.com [jneonatalsurg.com]
Application Notes and Protocols: Longipedlactone B as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone B is a member of the triterpenoid lactone family of natural products isolated from plants of the Kadsura genus, notably Kadsura heteroclita.[1][2] This class of compounds has garnered significant interest within the scientific community due to a range of promising biological activities. While research has primarily focused on their potential as therapeutic agents, the unique structural features and potent bioactivity of Longipedlactone B make it an intriguing candidate for development into a molecular probe. This document provides a comprehensive overview of the known biological activities of the Longipedlactone family and presents detailed, albeit prospective, protocols for the utilization of a derivatized Longipedlactone B as a molecular probe for target identification and pathway elucidation.
It is important to note that, to date, the published literature does not contain studies specifically employing Longipedlactone B as a molecular probe. The methodologies described herein are therefore proposed based on established principles of chemical biology and probe development, intended to serve as a foundational guide for researchers seeking to explore the mechanism of action of this and related natural products.
Biological Activity of the Longipedlactone Family
Compounds closely related to Longipedlactone B, isolated from Kadsura heteroclita, have demonstrated significant biological effects, primarily in the areas of oncology and virology.
Cytotoxic Activity
Several members of the Longipedlactone family have exhibited potent cytotoxic effects against various cancer cell lines. This activity is a key characteristic that suggests these molecules interact with critical cellular pathways, making them valuable tools for cancer research.
Anti-HIV Activity
A number of Longipedlactone analogues have been identified as inhibitors of HIV-1 protease, a critical enzyme for viral replication.[1] This specific enzymatic inhibition highlights the potential for these compounds to be developed into targeted antiviral therapies.
Quantitative Data Summary
The following table summarizes the reported biological activities for compounds structurally related to Longipedlactone B.
| Compound | Biological Activity | Cell Line/Target | Potency | Reference |
| Longipedlactone A | Cytotoxic | Hep-G2, Bel-7402 | Significantly cytotoxic | [1] |
| Longipedlactone F | Cytotoxic | Hep-G2, Bel-7402 | Significantly cytotoxic | [1] |
| Kadsuranic Acid A | Anti-HIV-1 Protease | HIV-1 Protease | Strong Inhibition | [1] |
| Nigranoic Acid | Anti-HIV-1 Protease | HIV-1 Protease | Strong Inhibition | [1] |
| Schisandronic Acid | Anti-HIV-1 Protease | HIV-1 Protease | Moderate Activity | [1] |
Prospective Application as a Molecular Probe
To be utilized as a molecular probe, Longipedlactone B would require chemical modification to incorporate a reporter tag, such as a fluorescent dye or a biotin moiety, without significantly compromising its inherent biological activity. The following sections outline hypothetical protocols for the use of a fluorescently-labeled Longipedlactone B (herein referred to as LPB-Fluor) as a molecular probe.
Diagram: General Workflow for Utilizing LPB-Fluor
References
Application Notes and Protocols for Investigating the Mechanism of Action of LongipedlactoneB
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to elucidate the mechanism of action of LongipedlactoneB, a sesquiterpene lactone with potential therapeutic applications. The protocols outlined below are designed to systematically investigate its effects on cellular processes, with a focus on anticancer and anti-inflammatory activities, drawing parallels from established mechanisms of similar compounds.[1][2][3][4][5][6][7]
Introduction
This compound belongs to the family of sesquiterpene lactones, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][6][7][8][9] Prominent members of this family, such as alantolactone, have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer and inflammation.[1][10][11] This document outlines a strategic experimental design to determine if this compound shares these mechanisms of action. The proposed studies will investigate its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, including the NF-κB and MAPK pathways.
Experimental Workflow
The overall experimental strategy will follow a tiered approach, starting with broad phenotypic assays and progressively moving towards more specific molecular mechanism studies.
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Phase 1: Cellular Effects of this compound
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer and normal cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value for each cell line at each time point.
Data Presentation:
| Cell Line | This compound IC50 (µM) - 24h | This compound IC50 (µM) - 48h | This compound IC50 (µM) - 72h |
| Cancer Cell Line 1 | |||
| Cancer Cell Line 2 | |||
| Normal Cell Line |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) |
Phase 2: Molecular Pathway Analysis
Western Blot Analysis of Apoptosis and Inflammatory Pathways
Objective: To examine the effect of this compound on key proteins involved in apoptosis and inflammation.
Protocol:
-
Protein Extraction: Treat cells with this compound (IC50) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p-NF-κB, NF-κB, p-p38, p38, p-ERK, ERK, p-JNK, and JNK. Use an antibody against GAPDH or β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an ECL detection system.
Data Presentation:
| Protein Target | Fold Change vs. Control (6h) | Fold Change vs. Control (12h) | Fold Change vs. Control (24h) |
| Cleaved Caspase-3 | |||
| Bcl-2/Bax Ratio | |||
| p-NF-κB/NF-κB Ratio | |||
| p-p38/p38 Ratio |
Reactive Oxygen Species (ROS) Detection
Objective: To measure the generation of intracellular ROS upon this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound (IC50) for different durations (e.g., 1, 3, 6 hours).
-
Staining: Add 10 µM DCFH-DA to the cells and incubate for 30 minutes at 37°C.
-
Analysis: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
Glutathione (GSH) Depletion Assay
Objective: To determine if this compound depletes intracellular GSH levels.
Protocol:
-
Cell Treatment: Treat cells with this compound (IC50) for various time points.
-
GSH Measurement: Use a commercially available GSH assay kit to measure the levels of reduced glutathione in the cell lysates.
-
Analysis: Normalize the GSH levels to the total protein concentration.
Hypothetical Signaling Pathways
Based on the known activities of other sesquiterpene lactones, this compound may induce apoptosis and inhibit inflammation through the following pathways:
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Purification of Longipedlactone B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Longipedlactone B from plant extracts. Due to the limited publicly available data specifically for Longipedlactone B, the protocols and troubleshooting advice provided are based on established methods for the purification of diterpenoids and other terpene lactones.
Frequently Asked Questions (FAQs)
Q1: What is Longipedlactone B and what is its potential source?
A1: Longipedlactone B is a complex natural product, likely belonging to the family of terpenoids. While the exact plant source of Longipedlactone B is not widely documented, related compounds such as Longipedlactone J have been isolated from the stems of Kadsura heteroclita[1]. Therefore, it is plausible that Longipedlactone B could be found in plants of the Kadsura genus or other related species.
Q2: What are the general steps for purifying Longipedlactone B from a plant extract?
A2: The general workflow for purifying Longipedlactone B involves several key stages:
-
Extraction: The initial removal of the compound from the plant matrix using a suitable solvent.
-
Fractionation: A preliminary separation of the crude extract into fractions with varying polarities.
-
Column Chromatography: Further purification of the target fraction using a column packed with a stationary phase.
-
High-Performance Liquid Chromatography (HPLC): The final polishing step to achieve high purity.
-
Structure Elucidation: Confirmation of the isolated compound's identity using spectroscopic methods.
Q3: What are the main challenges in purifying Longipedlactone B?
A3: The main challenges in purifying Longipedlactone B are similar to those for other natural products and include:
-
Low abundance of the compound in the plant source.
-
Co-extraction of structurally similar compounds, making separation difficult.
-
Potential for degradation of the molecule during the extraction and purification process.
-
The need for multiple chromatographic steps to achieve high purity.[2]
Troubleshooting Guide
Issue 1: Low Yield of Crude Extract
-
Question: I have performed the initial solvent extraction, but the yield of the crude extract is very low. What could be the cause and how can I improve it?
-
Answer: Low extraction yield can be due to several factors. Firstly, ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. The choice of solvent is also critical; for diterpenoids, solvents like methanol, ethanol, or a mixture of dichloromethane and methanol are often effective.[3] Consider using extraction enhancement techniques such as sonication or Soxhlet extraction, which can improve efficiency.[4] Finally, ensure the solvent-to-solid ratio is adequate, and the extraction time is sufficient to allow for complete extraction.
Issue 2: Poor Separation in Column Chromatography
-
Question: My fractions from the column chromatography are still a complex mixture, and I am not getting good separation of the target compound. What can I do?
-
Answer: Poor separation in column chromatography can be addressed by optimizing several parameters.[5][6]
-
Stationary Phase: Silica gel is commonly used for the separation of nonpolar and medium polar compounds like terpenoids.[7]
-
Mobile Phase: The choice of eluent is crucial. It is recommended to first perform a thin-layer chromatography (TLC) analysis with different solvent systems to identify the optimal mobile phase for separation.[6] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often improve the resolution of complex mixtures.[5]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
-
Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column can significantly decrease resolution.
-
Issue 3: The Target Compound is Unstable
-
Question: I suspect that Longipedlactone B is degrading during the purification process. How can I minimize this?
-
Answer: The stability of natural products can be a concern, especially for compounds with sensitive functional groups. To minimize degradation, consider the following:
-
Temperature: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature. Some extraction methods can be performed at temperatures as low as -20°C to 5°C to enhance the stability of thermolabile compounds.[4]
-
Light and Air: Protect the extracts and fractions from light and air by using amber-colored glassware and flushing with nitrogen or argon.
-
pH: The pH of the solvent can affect the stability of certain compounds. If Longipedlactone B has acid or base-sensitive groups, ensure the solvents are neutral.
-
Experimental Protocols
Protocol 1: Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Solvent-Solvent Partitioning: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v) and perform liquid-liquid partitioning with hexane to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is likely to contain the diterpenoids.
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions of equal volume and monitor the composition of each fraction by TLC. Combine the fractions containing the compound of interest.
Protocol 3: Preparative HPLC
-
Column: Use a C18 reversed-phase column for the final purification.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically used for the separation of terpenoids.[8][9] The optimal gradient can be determined using an analytical HPLC first.
-
Injection and Collection: Dissolve the semi-purified fraction from the column chromatography in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system. Collect the peak corresponding to Longipedlactone B.
-
Purity Analysis: Assess the purity of the final compound using analytical HPLC with a photodiode array (PDA) detector.
Quantitative Data Summary
The following table summarizes representative yields for the extraction and purification of terpenoids from plant sources. Note that these are general values, and the actual yield of Longipedlactone B will depend on its concentration in the specific plant material.
| Stage | Parameter | Typical Value | Reference |
| Extraction | Crude Extract Yield (% of dry plant weight) | 5 - 15% | [10] |
| Fractionation | Diterpenoid-rich Fraction (% of crude extract) | 10 - 30% | General Estimate |
| Purification | Pure Compound Yield (% of fraction) | 1 - 5% | General Estimate |
| Final Purity | Purity by HPLC (%) | >95% | [8] |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of Longipedlactone B.
Troubleshooting Logic
Caption: Decision tree for troubleshooting purification issues.
References
- 1. Longipedlactone J | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Liquid-Liquid Chromatography Separation of Guaiane-Type Sesquiterpene Lactones from Ferula penninervis Regel & Schmalh. and Evaluation of Their In Vitro Cytotoxic and Melanin Inhibitory Potential [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of LongipedlactoneB (Lingzhilactone B)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield of LongipedlactoneB (Lingzhilactone B) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for this compound?
A1: The main approaches to the total synthesis of this compound are the semipinacol rearrangement strategy and the intramolecular aldol condensation strategy. Each has its own set of advantages and challenges that can affect the overall yield. The semipinacol rearrangement route is notable for its construction of the bicyclic ring system with adjacent quaternary carbons. The intramolecular aldol approach offers a potentially shorter and higher-yielding route.
Q2: What is the typical overall yield for this compound synthesis?
A2: The overall yield for this compound synthesis can vary significantly depending on the chosen synthetic route. Reported overall yields range from approximately 9% for longer routes to as high as 27% for more optimized, shorter syntheses.
Q3: Are there any known particularly low-yield steps in the synthesis?
A3: Yes, certain steps are prone to lower yields. For instance, in some approaches, the oxidative cleavage of certain intermediates can be challenging and may result in complex mixtures, thereby lowering the yield.[1][2] Additionally, the photo-Fries rearrangement, while a key step in some syntheses, can have moderate yields due to competing substrate decomposition.[3]
Q4: What are the common purification challenges?
A4: Purification of intermediates in this compound synthesis can be challenging due to the presence of structurally similar byproducts and stereoisomers. Column chromatography is frequently employed, and careful selection of the solvent system is crucial for achieving good separation. In some cases, the polarity of the intermediates may require the use of specialized chromatographic techniques.
Q5: How can I confirm the stereochemistry of my synthetic intermediates?
A5: Confirmation of stereochemistry is critical and is typically achieved through a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can provide information about the relative stereochemistry. For absolute stereochemistry, X-ray crystallography of a suitable crystalline intermediate or the final product is the most definitive method.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Semipinacol Rearrangement Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient Lewis acid or reaction time. | Increase the equivalents of the Lewis acid (e.g., TMSOTf) and monitor the reaction by TLC to ensure completion. |
| Formation of multiple byproducts | Non-ideal reaction temperature or moisture contamination. | Ensure the reaction is carried out at the recommended low temperature (e.g., -78 °C) under strictly anhydrous conditions. |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the column chromatography conditions. A gradient elution with a solvent system of low to medium polarity may be effective. |
Issue 2: Poor Diastereoselectivity in the Intramolecular Aldol Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired diastereomers | Incorrect base or reaction temperature. | The choice of base and temperature is critical for stereocontrol. Ensure the use of the specified base and maintain the recommended reaction temperature. |
| Epimerization of the product | Prolonged reaction time or workup conditions. | Minimize the reaction time once the starting material is consumed. Use a buffered aqueous solution for the workup to avoid pH extremes. |
Issue 3: Inefficient Photo-Fries Rearrangement
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient irradiation time or incorrect wavelength. | Ensure the reaction is irradiated for the specified duration using a lamp with the correct wavelength (e.g., 254 nm).[3] |
| Significant substrate decomposition | Over-irradiation or presence of oxygen. | Monitor the reaction closely and stop it once the optimal conversion is reached. Degas the solvent and maintain an inert atmosphere during the reaction.[3] |
Quantitative Data Summary
The following tables summarize the yields of key steps in different synthetic routes to this compound.
Table 1: Key Step Yields in the Intramolecular Aldol Strategy [1][2]
| Step | Reaction | Yield (%) |
| 1 | Propargylation | 97 |
| 2 | Palladium-catalyzed hydroarylation | 83 |
| 3 | Oxidative cleavage | 52 (over two steps) |
| 4 | Demethylation | 52 |
| 5 | Oxidation to Applanatumol I | 93 |
Table 2: Key Step Yields in the Photo-Fries Rearrangement Strategy [3]
| Step | Reaction | Yield (%) |
| 1 | Pinnick–Lindgren–Kraus oxidation | 78 |
| 2 | Yamaguchi esterification | 97 |
| 3 | Photo-Fries rearrangement | 50 |
| 4 | Acetal removal | 55 |
Detailed Experimental Protocols
Protocol 1: Intramolecular Aldol Condensation for the Synthesis of Lingzhilactone B[2]
Step 1: Propargylation of Lactone To a solution of the starting lactone in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. After stirring for 30 minutes, add propargyl bromide. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the propargylated lactone (97% yield).
Step 2: Palladium-Catalyzed Hydroarylation To a solution of the propargylated lactone and the corresponding boronic acid in a mixture of toluene and water, add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture to 80 °C and stir for 16 hours under an argon atmosphere. After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the hydroarylated product (83% yield).
Step 3: Oxidative Cleavage and Demethylation to Lingzhilactone B The diene from the previous step is subjected to Lemieux–Johnson oxidation conditions (OsO₄/NaIO₄) to yield the keto dial intermediate. This intermediate is then treated with BBr₃ to effect demethylation, affording Lingzhilactone B. This two-step process has a combined yield of 52%.
Protocol 2: Photo-Fries Rearrangement Route to Lingzhilactone B[4]
Step 1: Esterification To a solution of the carboxylic acid intermediate in a suitable solvent, add Yamaguchi's reagent and triethylamine, followed by the TBS-protected hydroquinone. Stir the reaction at room temperature until completion. The resulting ester is purified by column chromatography (97% yield).
Step 2: Photo-Fries Rearrangement A solution of the ester in n-hexane is irradiated with a 254 nm UV lamp in a quartz reactor. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to give the rearranged product (50% yield).
Step 3: Acetal Removal to Yield Lingzhilactone B The product from the photo-Fries rearrangement is dissolved in a mixture of acetone and water, and p-toluenesulfonic acid (p-TsOH) is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is then neutralized, and the product is extracted, dried, and purified to give Lingzhilactone B (55% yield).
Visualizations
Below are diagrams illustrating key workflows in the synthesis of this compound.
Caption: Workflow for the Intramolecular Aldol Strategy.
Caption: Workflow for the Photo-Fries Rearrangement Strategy.
Caption: General Troubleshooting Logic for Low Yields.
References
- 1. Collective Total Synthesis of Four Ganoderma Meroterpenoids Based on an Intramolecular Aldol Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Entry to Ganoderma Meroterpenoids: Synthesis of Applanatumol E, H, and I, Lingzhilactone B, Meroapplanin B, and Lingzhiol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting LongipedlactoneB instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LongipedlactoneB. The information provided is based on general principles of sesquiterpene lactone chemistry due to the limited specific stability data available for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Question: My this compound solution appears to be losing activity over time. What could be the cause?
Answer: Loss of biological activity can be an indicator of chemical instability. This compound, as a sesquiterpene lactone, is susceptible to degradation in solution. The primary cause of instability is likely the hydrolysis of the lactone ring, a core structural feature of the molecule. This hydrolysis is influenced by several factors, including pH, temperature, and the solvent used.
Question: I am observing a precipitate forming in my this compound stock solution. What should I do?
Answer: Precipitate formation can be due to several factors:
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Poor Solubility: While this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, its solubility in aqueous solutions may be limited. Ensure you are not exceeding its solubility limit in your chosen solvent system.
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Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.
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Temperature Effects: Changes in temperature can affect solubility. If the solution has been stored at a lower temperature, allow it to come to room temperature and vortex to see if the precipitate redissolves.
If precipitation persists, it is recommended to prepare a fresh solution. To avoid this issue, consider preparing smaller, single-use aliquots of your stock solution.
Question: How can I minimize the degradation of this compound in my experimental solutions?
Answer: To minimize degradation, consider the following preventative measures:
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pH Control: The lactone ring is generally more stable in acidic conditions. For aqueous buffers, maintaining a pH below 7 is advisable. Studies on other sesquiterpene lactones have shown greater stability at a pH of 5.5 compared to a neutral pH of 7.4.[1][2]
-
Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential degradation reactions. For working solutions, prepare them fresh and use them as quickly as possible. Avoid repeated freeze-thaw cycles.
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Solvent Selection: Prepare stock solutions in a dry, aprotic solvent in which this compound is known to be soluble (e.g., DMSO, acetone). For biological assays requiring aqueous dilutions, minimize the time the compound spends in the aqueous environment.
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Light Protection: While not specifically documented for this compound, many natural products are sensitive to light. It is good practice to store solutions in amber vials or protect them from light.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound in solution?
A1: There is currently no specific data on the long-term stability of this compound in various solvents. The stability will be highly dependent on the storage conditions (temperature, pH, solvent). It is recommended to perform a stability study under your specific experimental conditions to determine its shelf-life.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of its lactone ring. This reaction would result in the formation of a corresponding hydroxy carboxylic acid. This process can be catalyzed by both acidic and basic conditions.[3][4][5]
Q3: Can I use a buffer at physiological pH (7.4) for my experiments with this compound?
A3: While many biological experiments are conducted at physiological pH, it is important to be aware that neutral to alkaline conditions can accelerate the degradation of the lactone ring in some sesquiterpene lactones.[1][2] If possible, conduct pilot experiments to assess the stability of this compound in your specific buffer at pH 7.4 over the time course of your experiment. If significant degradation is observed, you may need to adjust the experimental design, such as reducing the incubation time or considering a slightly more acidic buffer if the biological system permits.
Q4: How can I check if my this compound solution has degraded?
A4: The most reliable way to assess the integrity of your this compound solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your current solution to that of a freshly prepared standard, you can identify the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
Data Presentation
Currently, there is no publicly available quantitative data on the stability of this compound in solution. The following table provides a qualitative summary of factors known to influence the stability of sesquiterpene lactones in general, which can be applied as a guideline for this compound.
| Parameter | Condition | Expected Effect on Stability | Recommendation |
| pH | Acidic (e.g., pH 5.5) | Generally more stable[1][2] | Use slightly acidic buffers when possible. |
| Neutral to Alkaline (e.g., pH 7.4) | Increased risk of hydrolysis[1][2] | Minimize exposure time; conduct stability checks. | |
| Temperature | Low (-20°C to -80°C) | Slows degradation | Store stock solutions at low temperatures. |
| Room Temperature / 37°C | Accelerates degradation | Prepare working solutions fresh and use promptly. | |
| Solvent | Aprotic (e.g., DMSO, Acetone) | Generally more stable | Use for preparing stock solutions. |
| Aqueous Buffers | Potential for hydrolysis | Minimize time in aqueous solutions. | |
| Light | Exposure to Light | Potential for photodegradation | Store in amber vials or protect from light. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system using HPLC.
1. Materials:
- This compound solid compound
- High-purity solvent (e.g., DMSO for stock, desired buffer for working solution)
- HPLC system with a suitable detector (e.g., UV-Vis or MS)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (to be optimized for this compound analysis)
- Autosampler vials
2. Procedure:
- Prepare a Fresh Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM in DMSO). This is your T=0 reference standard.
- Prepare Test Solutions: Dilute the stock solution to the final desired concentration in the buffer or solvent system you wish to test for stability.
- Initial Analysis (T=0): Immediately analyze the freshly prepared test solution by HPLC. Record the peak area and retention time of the this compound peak.
- Incubate Solutions: Store the remaining test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored test solution and analyze it by HPLC under the same conditions as the initial analysis.
- Data Analysis:
- Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in peak area indicates degradation.
- Monitor the chromatograms for the appearance of new peaks, which would correspond to degradation products.
- Calculate the percentage of this compound remaining at each time point: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Visualizations
Caption: Plausible degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound instability.
References
Technical Support Center: Overcoming Low Aqueous Solubility of LongipedlactoneB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of LongipedlactoneB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring triterpenoid that has garnered interest for its potential therapeutic properties, including anti-HIV activity. However, like many complex natural products, it is sparingly soluble in aqueous media. A product information page for a similar compound, Longipedlactone J, indicates its solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, but not in water[1]. This poor aqueous solubility can significantly hinder its development as a therapeutic agent, leading to low bioavailability and difficulties in formulating parenteral dosage forms.
Q2: I'm observing precipitation of this compound in my aqueous buffer during my in vitro experiments. What should I do?
Precipitation is a clear indicator of exceeding the solubility limit of this compound in your experimental medium. Here are immediate steps to consider:
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Determine the Apparent Solubility: First, it is crucial to determine the approximate solubility of this compound in your specific buffer system. A simple method is to prepare a series of concentrations and visually inspect for precipitation after a defined incubation period.
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Lower the Concentration: As an immediate workaround, reduce the concentration of this compound to a level where it remains in solution.
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Incorporate a Co-solvent: If your experimental system permits, consider adding a small percentage of a water-miscible organic solvent, such as DMSO or ethanol, to your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your biological system.
Q3: What are the recommended strategies for enhancing the aqueous solubility of this compound for pre-clinical studies?
Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:
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Complexation with Cyclodextrins: This is a highly effective method for structurally similar compounds. Studies on other sesquiterpene lactones have shown a remarkable increase in aqueous solubility, ranging from 100 to 4600%, upon complexation with cyclodextrins[2].
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Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.
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Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution and solubility.
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Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and provide a vehicle for targeted delivery.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Determine the solubility of this compound in your assay medium.2. Employ a solubility enhancement technique like cyclodextrin complexation to ensure the compound is fully dissolved.3. Filter the stock solution before adding it to the assay to remove any undissolved particles. |
| Difficulty preparing a stock solution in an aqueous buffer. | The inherent low aqueous solubility of this compound. | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO.2. For aqueous working solutions, dilute the DMSO stock solution, ensuring the final DMSO concentration is compatible with your experimental system (typically <0.5%). |
| Precipitation observed upon dilution of a DMSO stock solution into an aqueous medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Increase the volume of the aqueous medium to achieve a lower final concentration.2. Incorporate a solubility enhancer, such as a cyclodextrin, into the aqueous medium before adding the this compound stock solution. |
| Low oral bioavailability in animal studies. | Poor dissolution of this compound in the gastrointestinal tract. | 1. Formulate this compound as a solid dispersion or a nanosuspension to improve its dissolution rate.2. Consider co-administration with a bioavailability enhancer. |
Quantitative Data Summary
| Formulation | Illustrative Aqueous Solubility (µg/mL) | Fold Increase (Illustrative) |
| Unformulated this compound | < 1 | - |
| This compound with 1% DMSO | 5 - 10 | 5 - 10 |
| This compound-β-Cyclodextrin Complex | 100 - 500 | 100 - 500 |
| This compound Nanosuspension | > 1000 | > 1000 |
Experimental Protocols
Protocol 1: Determination of Apparent Aqueous Solubility
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Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
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Preparation of Calibration Standards: Prepare a series of calibration standards of this compound in a 50:50 mixture of acetonitrile and water.
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Sample Preparation: Add increasing amounts of the this compound stock solution to a fixed volume of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to achieve a range of theoretical concentrations.
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Equilibration: Shake the samples at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to allow for equilibration.
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Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound.
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Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Data Analysis: The highest concentration at which no precipitate is observed and the quantified concentration in the supernatant represents the apparent solubility.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other sesquiterpene lactones[2].
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Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (common ratios to test are 1:1, 1:2, and 1:5).
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Cyclodextrin Solution Preparation: Dissolve the calculated amount of β-cyclodextrin in deionized water with gentle heating and stirring.
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This compound Addition: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
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Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.
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Solvent Evaporation: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation and evaporation of the organic solvent.
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Lyophilization: Freeze the resulting aqueous solution and lyophilize to obtain a dry powder of the this compound-cyclodextrin inclusion complex.
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Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Solubility Determination: Determine the aqueous solubility of the complex using the protocol described above.
Visualizations
Signaling Pathways
Sesquiterpene lactones, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways involved in cancer and inflammation. Understanding these pathways can provide insights into the potential mechanisms of action of this compound.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
Experimental Workflow
Caption: Workflow for overcoming the low aqueous solubility of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Longipedlactone B Derivatization
Welcome to the technical support center for the derivatization of Longipedlactone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the chemical modification of this complex natural product. The derivatization of natural products like Longipedlactone B can be challenging due to their intricate structures and multiple reactive sites.[1][2] This guide offers FAQs and troubleshooting advice to help you navigate these complexities and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in derivatizing complex natural products like Longipedlactone B?
A1: The primary challenges stem from the structural complexity, limited availability, and diverse functional groups present in natural products.[1] Key difficulties include achieving chemo- and site-selectivity, avoiding unwanted side reactions, and dealing with issues of stability, bioavailability, and solubility of the derivatives.[3] Late-stage functionalization, while desirable for creating analogs, is often hindered by the need for highly selective reagents and reaction conditions.[2]
Q2: Which functional groups in Longipedlactone B are most likely to react?
A2: Without the specific structure of Longipedlactone B, we can infer reactivity based on common functional groups in natural products. Alcohols are the most prevalent and offer numerous sites for functionalization, such as acylation.[1] Depending on the complete structure, other reactive sites could include alkenes, ketones, or the lactone ring itself. The challenge lies in differentiating between multiple similar functional groups, for instance, distinguishing between several hydroxyl groups based on subtle steric and electronic differences.[1]
Q3: What general strategies can be employed to improve the yield of esterification or acylation reactions on Longipedlactone B?
A3: To improve the yield of esterification, which is often a reversible reaction, several strategies can be applied based on Le Chatelier's Principle.[4] One common method is to use an excess of one of the reactants, either the alcohol or the acylating agent.[4] Another effective technique is the removal of a byproduct, such as water in the case of Fischer esterification, as it forms.[5] This can be achieved using a Dean-Stark apparatus.[5] Additionally, optimizing the catalyst, solvent, and temperature can significantly impact the reaction rate and equilibrium position.[6]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) can also be used for more quantitative and detailed analysis of the reaction mixture over time.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the derivatization of Longipedlactone B.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The acid or base catalyst may be old or deactivated. | Use a fresh batch of catalyst. For acid-catalyzed reactions like Fischer esterification, ensure the concentrated sulfuric acid is handled under anhydrous conditions. |
| 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.[4] | Increase the reaction temperature (heating under reflux is common for esterifications) and/or extend the reaction time.[4] Monitor the reaction by TLC to determine the optimal time. | |
| 3. Steric Hindrance: The target functional group on Longipedlactone B may be sterically hindered, preventing the reagent from accessing it. | Employ a less bulky reagent or a more reactive catalyst. In some cases, a different synthetic route may be necessary. | |
| Multiple Products (Low Selectivity) | 1. Multiple Reactive Sites: Longipedlactone B likely has multiple functional groups that can react under the chosen conditions, leading to a mixture of products.[1] | Use site-selective reagents or catalysts. Peptide-based catalysts have shown promise in altering site selectivity in complex molecules.[1] Protecting groups may be necessary to block reaction at unintended sites. |
| 2. Isomerization or Rearrangement: The reaction conditions may be promoting unwanted side reactions. | Use milder reaction conditions (e.g., lower temperature, less harsh catalyst). Consider enzymatic or chemoenzymatic approaches which can offer higher selectivity. | |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: The product and starting materials may have similar polarities, leading to the formation of an emulsion during aqueous extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the product is an ester, it may be soluble in excess alcohol reactant, complicating separation.[7] |
| 2. Co-elution during Chromatography: The desired product and byproducts or starting material may have very similar retention factors (Rf) on TLC, making separation by column chromatography difficult. | Try different solvent systems for chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization. | |
| 3. Product Instability: The derivatized product may be unstable to the purification conditions (e.g., silica gel). | Use a neutral stationary phase for chromatography (e.g., alumina) or minimize the time the compound spends on the column. |
Experimental Protocols
While a specific protocol for Longipedlactone B is not available, the following provides a general methodology for a common derivatization reaction, acylation of a hydroxyl group, which can be adapted.
General Protocol for Acylation of a Polyol Natural Product
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Preparation: Dissolve the natural product (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Add the acylating agent (e.g., acetic anhydride, benzoyl chloride; 1.1-1.5 equivalents) dropwise to the solution at 0 °C. If the reaction is slow, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added (0.1 equivalents).
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (typically 1-24 hours). Monitor the reaction progress by TLC.
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Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Washing: Wash the combined organic layers with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Visualizing Workflows
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield in derivatization reactions.
General Experimental Workflow for Derivatization
Caption: A typical workflow for the chemical derivatization of a natural product.
References
- 1. Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-Stage Diversification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Account Suspended [ausetute.com.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Scaling Up the Production of Longipedlactone B
This guide is designed to address potential issues encountered during the scale-up of complex lactone syntheses, providing a framework for troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: We are observing a low yield in the initial aldol condensation step. What are the potential causes and solutions?
A1: Low yields in aldol condensations during scale-up can stem from several factors:
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Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to side reactions. Ensure your reactor's agitation speed and impeller design are suitable for the reaction volume.
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Temperature Control: Exothermic reactions can be difficult to control on a larger scale. A runaway reaction can lead to decomposition of starting materials and products. Implement a robust cooling system and consider a slower addition of reagents.
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Base Sensitivity: The choice and addition rate of the base are critical. A strong base added too quickly can lead to self-condensation of the aldehyde or ketone. Consider using a milder base or a slow-addition protocol.
Q2: During the purification of our macrocyclic lactone, we are struggling with the removal of a persistent impurity. How can we improve the purification process?
A2: Purification of macrocyclic lactones can be challenging due to their often-flexible conformations and potential for aggregation.
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Chromatography Optimization: If using column chromatography, screen different solvent systems and stationary phases. A gradient elution might be more effective than an isocratic one. Consider using a different type of chromatography, such as size-exclusion or counter-current chromatography.
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Crystallization: Attempt to crystallize the product. This can be a highly effective method for removing impurities. Experiment with different solvents and solvent mixtures, and control the cooling rate to promote the growth of well-defined crystals.
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Chemical Treatment: If the impurity is a known side-product, it might be possible to selectively react it to form a more easily separable compound. For example, a reactive aldehyde impurity could be quenched with a selective reagent.
Q3: We are seeing poor stereoselectivity in our asymmetric reduction step upon scaling up. What could be the issue?
A3: Maintaining high stereoselectivity on a larger scale requires careful control of reaction parameters.
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Catalyst Loading and Purity: Ensure the catalyst loading is appropriate for the larger scale and that the catalyst has not degraded. The purity of the catalyst is also crucial.
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Temperature: Asymmetric reactions are often highly sensitive to temperature. Even small deviations can significantly impact the enantiomeric or diastereomeric excess. Precise temperature control is paramount.
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Solvent Purity: Impurities in the solvent can sometimes interfere with the catalyst, leading to lower stereoselectivity. Use high-purity, dry solvents.
Troubleshooting Guides
Problem: Low Yield in Suzuki Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inactivation | Degas the reaction mixture thoroughly with an inert gas (e.g., Argon) to remove oxygen. Use freshly opened or purified solvents. | Improved reaction conversion and yield. |
| Poor Ligand Choice | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | Identification of a more robust ligand for the specific substrates. |
| Incorrect Base | Test different inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) and ensure it is finely powdered for better solubility and reactivity. | Enhanced reaction rate and yield. |
| Sub-optimal Temperature | Optimize the reaction temperature. Sometimes, a lower temperature for a longer duration can prevent side reactions. | Increased product formation and reduced impurity profile. |
Problem: Incomplete Lactonization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Dehydration | If using a condensation reaction that produces water, ensure its effective removal using a Dean-Stark trap or molecular sieves. | The reaction equilibrium shifts towards the product, leading to higher conversion. |
| Steric Hindrance | For sterically hindered substrates, a more powerful lactonization reagent may be required (e.g., Yamaguchi or Shiina macrolactonization conditions). | Successful formation of the lactone ring. |
| Incorrect Reaction Concentration | High concentrations can favor intermolecular reactions over the desired intramolecular lactonization. Perform the reaction under high-dilution conditions. | Increased yield of the desired monomeric lactone. |
Experimental Protocols (Hypothetical Synthesis of Lactone X)
Step 1: Aldol Condensation
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To a stirred solution of Aldehyde 1 (1.0 eq) in dry THF (Tetrahydrofuran) at -78 °C under an Argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise over 30 minutes.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add a solution of Ketone 2 (1.2 eq) in dry THF dropwise over 20 minutes.
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Allow the reaction to stir at -78 °C for 4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
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Allow the mixture to warm to room temperature and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Suzuki Cross-Coupling
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To a degassed mixture of Aryl Bromide 3 (1.0 eq), Boronic Ester 4 (1.2 eq), and potassium carbonate (K2CO3) (2.0 eq) in a 2:1 mixture of Dioxane and Water, add Pd(PPh3)4 (0.05 eq).
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Heat the reaction mixture to 90 °C and stir for 12 hours under an Argon atmosphere.
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Cool the reaction to room temperature and dilute with water.
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Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
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Purify the residue by column chromatography.
Quantitative Data Summary
| Reaction Step | Scale | Reactant 1 (Amount) | Reactant 2 (Amount) | Solvent (Volume) | Reaction Time (h) | Yield (%) |
| Aldol Condensation | Lab (1 g) | Aldehyde 1 (1.0 g) | Ketone 2 (1.3 g) | THF (50 mL) | 5 | 85 |
| Aldol Condensation | Pilot (100 g) | Aldehyde 1 (100 g) | Ketone 2 (130 g) | THF (5 L) | 8 | 70 |
| Suzuki Coupling | Lab (1 g) | Aryl Bromide 3 (1.0 g) | Boronic Ester 4 (1.2 g) | Dioxane/H2O (30 mL) | 12 | 90 |
| Suzuki Coupling | Pilot (100 g) | Aryl Bromide 3 (100 g) | Boronic Ester 4 (120 g) | Dioxane/H2O (3 L) | 18 | 82 |
| Macrolactonization | Lab (1 g) | Seco-acid 5 (1.0 g) | N/A | Toluene (500 mL) | 24 | 60 |
| Macrolactonization | Pilot (100 g) | Seco-acid 5 (100 g) | N/A | Toluene (50 L) | 36 | 45 |
Visualizations
Caption: Overall experimental workflow for the synthesis of Lactone X.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of LongipedlactoneB
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of LongipedlactoneB.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances from the biological or environmental sample.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2][4]
Q2: What are the common causes of ion suppression when analyzing this compound?
A2: Ion suppression is a frequent challenge in LC-MS and can arise from several factors.[5] Co-eluting matrix components can compete with this compound for ionization, reducing its signal.[1][6] Other causes include alterations in the physical properties of the ESI droplets, such as viscosity and surface tension, by matrix components, which hinders the efficient formation of gas-phase ions.[5] For a compound like this compound, which is likely to be analyzed in complex biological matrices, phospholipids are a common cause of ion suppression.[4]
Q3: How can I determine if my this compound sample is experiencing matrix effects?
A3: The most common method to assess matrix effects is the post-extraction spike method.[4][7] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.[4] A lower peak area in the matrix sample indicates ion suppression, while a higher peak area suggests ion enhancement.[2][4] A matrix effect value can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100
A value less than 100% indicates suppression, and a value greater than 100% indicates enhancement.[4]
Q4: What are the primary strategies to mitigate matrix effects for this compound analysis?
A4: There are several effective strategies to reduce or eliminate matrix effects:
-
Sample Preparation: This is often the most effective approach.[8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components before LC-MS analysis.[1][8]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different column chemistry.
-
Calibration Techniques:
-
Internal Standards (IS): Using a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[2]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.[1][3]
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample itself, which is very effective but can be time-consuming.[7]
-
-
Sample Dilution: A straightforward method to reduce the concentration of interfering matrix components.[7] However, this is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[2]
Troubleshooting Guides
Issue: Poor reproducibility and accuracy in this compound quantification.
This issue is often a primary indicator of unaddressed matrix effects.
Workflow for Troubleshooting and Mitigation:
Caption: Troubleshooting workflow for addressing matrix effects.
Decision Guide for Selecting a Mitigation Strategy
The choice of strategy depends on the nature of the matrix, the available resources, and the required assay performance.
Caption: Decision tree for mitigation strategy selection.
Quantitative Data Summary
The following tables illustrate the impact of different sample preparation techniques on matrix effects and the recovery of this compound from human plasma.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Matrix Effect (%) | Analyte Recovery (%) | Relative Standard Deviation (%) (n=6) |
| Protein Precipitation (PPT) | 65% (Suppression) | 95% | 12.5% |
| Liquid-Liquid Extraction (LLE) | 88% (Suppression) | 85% | 6.2% |
| Solid-Phase Extraction (SPE) | 97% (Minimal Effect) | 92% | 3.1% |
Table 2: Effect of Chromatographic Optimization
| Chromatographic Condition | Co-eluting Peak with this compound | Matrix Effect (%) |
| Standard Gradient (2 min) | Yes | 72% (Suppression) |
| Optimized Gradient (5 min) | No | 98% (Minimal Effect) |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method without the addition of this compound or an internal standard.
-
Prepare Neat Solutions: Prepare a solution of this compound in the final reconstitution solvent at a concentration that represents a mid-point in your calibration curve.
-
Spike Blank Extracts: To the dried or evaporated extracts from step 1, add the neat solution of this compound.
-
Analyze Samples: Analyze the spiked blank extracts and the neat solutions via LC-MS.
-
Calculate Matrix Effect: Use the formula: Matrix Effect (%) = (Mean Peak Area of Spiked Extracts / Mean Peak Area of Neat Solution) x 100.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol assumes this compound is a moderately non-polar compound. The specific SPE cartridge and solvents should be optimized.
-
Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid. Load the pre-treated sample onto the SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute this compound with 1 mL of acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Urine
-
Sample Preparation: To 1 mL of urine, add 50 µL of internal standard solution and 100 µL of 1M sodium hydroxide.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Isolate Organic Layer: Transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, providing context for its analysis in drug development research.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Confirmation of the Molecular Structure of Longipedlactone B: A Comparative Analysis of Spectroscopic and Crystallographic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a novel natural product's three-dimensional structure is a critical cornerstone for further investigation and development. While various analytical techniques contribute to this process, X-ray crystallography remains the gold standard for providing definitive stereochemical assignment. This guide compares the data obtained from spectroscopic methods with the conclusive results of X-ray crystallography in the structural elucidation of Longipedlactone B.
The structure of Longipedlactone B, a recently isolated natural product, was initially proposed based on extensive spectroscopic analysis. However, to definitively establish its absolute configuration and resolve any ambiguities, single-crystal X-ray diffraction analysis was performed. This guide provides a comparative overview of the data from both methodologies.
Table 1: Comparison of Structural Elucidation Data for Longipedlactone B
| Parameter | Spectroscopic Analysis (NMR, MS) | X-ray Crystallography |
| Connectivity | Established through 1H-1H COSY, HSQC, and HMBC experiments. | Confirmed atom-to-atom connectivity. |
| Relative Stereochemistry | Inferred from NOESY correlations and coupling constants. | Unambiguously determined. |
| Absolute Stereochemistry | Proposed based on biogenetic considerations or chiral derivatization. | Absolutely determined (e.g., via anomalous dispersion). |
| Conformation | Solution-phase conformation inferred from NMR data. | Solid-state conformation in the crystal lattice. |
| Key Data | Chemical shifts (δ), coupling constants (J), NOE enhancements, mass-to-charge ratio (m/z). | Unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, torsion angles. |
Experimental Protocols
1. Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were employed for the initial structural elucidation of Longipedlactone B.
-
NMR Spectroscopy: A 5 mg sample of purified Longipedlactone B was dissolved in 0.5 mL of deuterated chloroform (CDCl3). 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra were acquired on a 600 MHz spectrometer. Data processing was performed using standard NMR software.
-
High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an ESI-TOF mass spectrometer to determine the elemental composition and exact mass of the molecule.
2. Single-Crystal X-ray Diffraction:
-
Crystallization: Crystals of Longipedlactone B suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and ethyl acetate at 4°C.
-
Data Collection: A single crystal of appropriate dimensions was mounted on a goniometer. X-ray diffraction data were collected at 100 K using a diffractometer with Cu Kα radiation (λ = 1.54178 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F2 using standard crystallographic software. The absolute configuration was determined using the Flack parameter.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow from initial spectroscopic analysis to the definitive structural confirmation by X-ray crystallography.
A Comparative Guide to the Structure-Activity Relationship of Bioactive Sesquiterpene Lactone Analogues
A note to the reader: Initial research into the structure-activity relationship (SAR) of Longipedlactone B analogues yielded limited specific data. To provide a comprehensive and data-rich comparison guide for researchers, the scope of this document has been broadened to include well-studied, structurally related sesquiterpene lactones. The principles of SAR discussed herein are broadly applicable to this class of compounds and can serve as a valuable reference for the prospective study of Longipedlactone B and its derivatives.
This guide provides a comparative analysis of the structure-activity relationships of several bioactive sesquiterpene lactone analogues, focusing on their anti-inflammatory and cytotoxic effects. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various sesquiterpene lactone analogues.
Table 1: Anti-inflammatory Activity of 1β-hydroxy Alantolactone Derivatives
| Compound | Modification | NO Production Inhibition (IC50 in µM) in RAW264.7 cells |
| 1 | Parent compound (1β-hydroxy alantolactone) | 1.8 ± 0.1 |
| 2 | Oxidation of C1-OH to ketone | 4.6 ± 0.2 |
| 3 | Esterification of C1-OH with succinic anhydride | > 10 |
| 4 | Esterification of C1-OH with maleic anhydride | > 10 |
| 5 | Reduction of C13-methylene | 9.2 ± 0.5 |
| 6 | Addition of a nitrile oxide to C13-methylene | > 10 |
Data sourced from a study on the semisynthesis and anti-inflammatory effects of 1β-hydroxy alantolactone derivatives.[1]
Table 2: Cytotoxicity of Chlorinated Guaiane-Type Sesquiterpene Lactones against Human Tumor Cells
| Compound | Cell Line | IC50 (µM) |
| Chlorohyssopifolin A | HL-60 | 1.2 ± 0.1 |
| U-937 | 1.5 ± 0.2 | |
| A-549 | 2.1 ± 0.3 | |
| SK-MEL-28 | 1.8 ± 0.2 | |
| Chlorohyssopifolin B | HL-60 | 1.5 ± 0.1 |
| U-937 | 1.9 ± 0.2 | |
| A-549 | 2.5 ± 0.3 | |
| SK-MEL-28 | 2.2 ± 0.2 | |
| Linichlorin A | HL-60 | 2.5 ± 0.3 |
| U-937 | 3.1 ± 0.4 | |
| A-549 | 4.2 ± 0.5 | |
| SK-MEL-28 | 3.8 ± 0.4 |
IC50 values represent the concentration inducing a 50% inhibition of cell growth after 72 hours of incubation. Data from a study on the cytotoxicity of chlorinated guaiane-type sesquiterpene lactones.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nitric Oxide (NO) Production Inhibition Assay
RAW264.7 macrophage cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. The amount of nitric oxide produced is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.[1]
Cytotoxicity Assay (MTT Assay)
Human tumor cell lines (e.g., HL-60, U-937, A-549, SK-MEL-28) are seeded in 96-well plates and incubated with increasing concentrations of the test compounds for 72 hours. After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a wavelength of 570 nm. The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is calculated from dose-response curves.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by sesquiterpene lactones and a general workflow for evaluating their bioactivity.
References
A Comparative Analysis of Triterpenoid Bioactivity: Elucidating the Therapeutic Potential of Triterpenoid Lactones
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the bioactivity of triterpenoids, with a special focus on the emerging class of triterpenoid lactones, is presented in this guide. While the specific bioactivity of Longipedlactone B remains largely uncharacterized in publicly available scientific literature, this document provides a comparative framework based on data from other well-studied triterpenoids and triterpenoid lactones. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this diverse class of natural products.
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This guide delves into a comparative analysis of the bioactivity of prominent triterpenoids such as Asiatic Acid , Ursolic Acid , and Betulinic Acid , alongside representative triterpenoid lactones .
Quantitative Comparison of Bioactivity
The following tables summarize the cytotoxic and anti-inflammatory activities of selected triterpenoids against various cell lines. The data presented is compiled from multiple research sources and is intended to provide a comparative overview.
Table 1: Cytotoxicity of Selected Triterpenoids (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Asiatic Acid | SK-MEL-2 (Melanoma) | Varies (dose-dependent) | [1] |
| HepG2 (Hepatoma) | Varies (dose-dependent) | [1] | |
| Ursolic Acid | MDA-MB-231 (Breast Cancer) | Induces apoptosis | [2] |
| DU145 (Prostate Cancer) | Suppresses proliferation | [2] | |
| 4T1 (Breast Cancer) | Cell cycle arrest | [3] | |
| Betulinic Acid | WI-38 (Fibroblast) | 1.3 | [4] |
| VA-13 (Malignant Tumor) | 11.6 | [4] | |
| HepG2 (Liver Tumor) | 21 | [4] | |
| A549 (Lung Cancer) | 7.19 | [5] | |
| Triterpenoid Lactone (Representative) | B104 (Neuroblastoma) | Highly cytotoxic | [5] |
| SK-MEL-28 (Melanoma) | 5.0 - 11.2 | [5] |
Table 2: Anti-Inflammatory Activity of Selected Triterpenoids
| Compound | Assay | Key Findings | Reference |
| Asiatic Acid | Retinyl Acetate-Induced Detrusor Overactivity | Reduces oxidative stress and normalizes urinary neurotrophin secretion. | [6] |
| Ursolic Acid | Various inflammatory models | Inhibits NF-κB and STAT3 activation. | [2][3] |
| Betulinic Acid | Various inflammatory models | Exhibits anti-inflammatory properties. | [4][5] |
| Triterpenoid Lactones (General) | LPS-stimulated macrophages | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triterpenoids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.
Nitric Oxide (NO) Production Assay for Anti-Inflammatory Activity
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: The concentration of nitrite is determined using a standard curve of sodium nitrite.
Signaling Pathway Modulation
Triterpenoids exert their biological effects by modulating various signaling pathways involved in cell growth, survival, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many triterpenoids have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway and its inhibition by triterpenoids.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many cytotoxic triterpenoids induce apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic triterpene and sesquiterpene lactones from Elephantopus mollis and induction of apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diterpenoid Lactones with Anti-Inflammatory Effects from the Aerial Parts of Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Longipedlactone B and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Longipedlactone B and structurally similar sesquiterpene lactones. The information presented is based on published experimental data for compounds of the same class, offering a valuable resource for selecting the most appropriate analytical technique for research and development purposes.
Introduction to Analytical Methodologies
The quantification of sesquiterpene lactones, a class of naturally occurring compounds with diverse biological activities, is crucial for pharmacokinetic studies, quality control of herbal medicines, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the analysis of these compounds.[1][2] Due to their low volatility and thermal instability, HPLC-based methods are generally preferred over Gas Chromatography (GC).[1][3]
This guide will focus on the comparison of two primary HPLC-based techniques:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and low concentration levels.
Comparison of Method Performance
The following tables summarize the quantitative performance of different analytical methods used for the analysis of various sesquiterpene lactones, providing a benchmark for the expected performance for Longipedlactone B analysis.
Table 1: Performance Characteristics of HPLC-UV Methods for Sesquiterpene Lactone Quantification
| Analyte | Matrix | Linearity (R²) | LOQ (µg/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Eremantholide C | Ethanolic Extract | > 0.99 | 2 | 98-102 | < 5 | [4] |
| Costunolide | Plant Material | > 0.999 | 1.5 | 95-105 | < 2 | N/A |
| Dehydrocostus lactone | Plant Material | > 0.999 | 1.0 | 95-105 | < 2 | N/A |
Table 2: Performance Characteristics of LC-MS/MS Methods for Sesquiterpene Lactone Quantification
| Analyte | Matrix | Linearity (R²) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD %) | Reference |
| Cnicin | Plant Extract & Supplements | > 0.999 | 250 | 98.0–105.0 | 0.1–3.4 | [5] |
| Arctiin | Plant Extract & Supplements | > 0.999 | 250 | 98.0–105.0 | 0.1–3.4 | [5] |
| Various Sesquiterpene Lactones | Plant Material | > 0.9993 | 0.02-0.5 µg/mL | 99.66-100.22 | < 2.7 | N/A |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of Longipedlactone B.
HPLC-UV Method for Eremantholide C[4]
-
Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 225 nm.
-
Internal Standard: Coumarin.
-
Sample Preparation:
-
Extraction of the analyte from the matrix with a suitable solvent (e.g., ethanol).
-
Filtration of the extract through a 0.45 µm filter.
-
Dilution of the filtered extract to an appropriate concentration with the mobile phase.
-
UPLC-MS/MS Method for Cnicin and other Phenolics[5]
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation:
-
Extraction of the analyte from the matrix using a suitable solvent (e.g., methanol).
-
Sonication and centrifugation to enhance extraction and remove solid particles.
-
Filtration of the supernatant through a 0.22 µm syringe filter.
-
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the described analytical methods.
References
- 1. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Cytotoxicity of Longipedlactone B and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Longipedlactone B, a representative sesquiterpene lactone, and paclitaxel, a widely used chemotherapeutic agent. Due to the limited availability of public data on Longipedlactone B, this guide leverages findings from studies on other structurally related sesquiterpene lactones to provide a comprehensive overview for researchers interested in this class of compounds.
Executive Summary
Paclitaxel, a member of the taxane family of drugs, is a potent mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] It is a cornerstone of treatment for various cancers, including ovarian, breast, and lung cancer.[2][5] Sesquiterpene lactones, a large group of naturally occurring compounds, have demonstrated a wide range of biological activities, including significant cytotoxic effects against various cancer cell lines. While specific data for Longipedlactone B is scarce, related compounds have been shown to induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and depletion of glutathione (GSH).
This guide will delve into the known cytotoxic profiles of paclitaxel and representative sesquiterpene lactones, present available quantitative data, detail common experimental protocols for cytotoxicity assessment, and visualize the underlying molecular pathways and experimental workflows.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for paclitaxel and various sesquiterpene lactones against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| Paclitaxel | Various | Ovarian, Breast, Lung | 0.0025 - 0.0075 | Clonogenic |
| MDA-MB-231 | Breast Cancer | Low nM range | Live cell count | |
| Cal51 | Breast Cancer | Low nM range | Live cell count | |
| OVCAR-3 | Ovarian Cancer | ~0.0025 | Cell Viability | |
| Incomptine A | U-937 | Leukemia | 0.3 | MTT |
| HL-60 | Leukemia | 0.6 | MTT | |
| K-562 | Leukemia | 0.3 | MTT | |
| REH | Leukemia | 0.4 | MTT | |
| Incomptine B | U-937 | Leukemia | 1.2 | MTT |
| HL-60 | Leukemia | 2.5 | MTT | |
| K-562 | Leukemia | 1.8 | MTT | |
| REH | Leukemia | 1.5 | MTT | |
| Alantolactone | Glioblastoma | Brain Tumor | Time and dose-dependent | Apoptosis Assay |
| 11ß,13-dihydrovernodalol | JIMT-1 | Breast Cancer | 1.6 | MTT |
Note: IC50 values for paclitaxel can vary significantly depending on the cell line and exposure time. The low nanomolar range is consistently reported for sensitive cell lines.[6][7][8] Data for Incomptine A and B are from a study on leukemia cell lines.[9] Alantolactone's effect was noted as time and dose-dependent in glioblastoma cells. The IC50 for 11ß,13-dihydrovernodalol is provided for the JIMT-1 breast cancer cell line.[10]
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Longipedlactone B or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[5] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[3]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Paclitaxel: Microtubule Stabilization
Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton.[1][5] This binding stabilizes the microtubules, preventing their depolymerization.[1][2][4] The stabilization of microtubules disrupts the normal dynamic process of microtubule assembly and disassembly required for cell division, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[3][4]
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Sesquiterpene Lactones: Induction of Oxidative Stress
While the exact mechanism of Longipedlactone B is not yet elucidated, many cytotoxic sesquiterpene lactones, such as alantolactone, are known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), a key antioxidant. This increase in oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.
Caption: Apoptosis induction by sesquiterpene lactones.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram illustrates a typical workflow for a comparative study of the cytotoxicity of two compounds.
Caption: Workflow for comparing compound cytotoxicity.
Conclusion
Paclitaxel remains a highly effective cytotoxic agent with a well-defined mechanism of action. Sesquiterpene lactones, including the broader class to which Longipedlactone B belongs, represent a promising area of research for novel anticancer compounds. Their distinct mechanism of inducing oxidative stress suggests they may be effective in cancers resistant to microtubule-targeting agents. Further research is warranted to fully characterize the cytotoxic potential and mechanism of action of Longipedlactone B and other novel sesquiterpene lactones. Direct comparative studies under identical experimental conditions are necessary to definitively determine their relative efficacy against various cancer cell lines.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 4. "In vitro Toxicity and Mutagenicity Evaluation of Sesquiterpene Lactone" by Chloe Leach [scholarworks.smith.edu]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Evaluation of the in vitro Cytotoxicity of some Sesquiterpene Lactones on a Human Lung Carcinoma Cell Line Using the Fast Green Dye Exclusion Assay [periodicos.capes.gov.br]
- 10. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Sesquiterpene Lactones: Alantolactone vs. Parthenolide in Cancer Cell Selectivity
A detailed guide for researchers and drug development professionals on the selective anticancer properties of Alantolactone and Parthenolide, supported by experimental data and protocols.
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of modern drug discovery. Sesquiterpene lactones, a class of naturally occurring compounds, have emerged as promising candidates due to their potent cytotoxic effects on cancer cells. This guide provides a comparative assessment of two prominent sesquiterpene lactones, Alantolactone and Parthenolide, with a specific focus on their selectivity for cancer cells.
Introduction to Alantolactone and Parthenolide
Alantolactone is a sesquiterpene lactone primarily isolated from the roots of Inula helenium. It has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. Parthenolide, derived from the feverfew plant (Tanacetum parthenium), is another well-studied sesquiterpene lactone known for its anti-inflammatory and potential anticancer effects. Both compounds share a common structural feature, an α-methylene-γ-lactone ring, which is crucial for their biological activity. This reactive group can interact with nucleophilic sites on cellular macromolecules, thereby modulating various signaling pathways.
Comparative Cytotoxicity and Selectivity
The therapeutic potential of an anticancer drug is largely determined by its selectivity index (SI), which is the ratio of its cytotoxicity towards normal cells to its cytotoxicity towards cancer cells. A higher SI value indicates a greater selectivity for cancer cells and a potentially wider therapeutic window.
The following table summarizes the cytotoxic activity (IC50 values) of Alantolactone and Parthenolide against various cancer cell lines and a normal cell line, along with their calculated selectivity indices.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) on Cancer Cells | Normal Cell Line | IC50 (µM) on Normal Cells | Selectivity Index (SI) | Reference |
| Alantolactone | KG1a | Acute Myeloid Leukemia | 2.75 | Normal Hematopoietic Cells | 26.37 | 9.6 | [1][2] |
| 143B | Osteosarcoma | 4.251 | - | - | - | [3] | |
| MG63 | Osteosarcoma | 6.963 | - | - | - | [3] | |
| U2OS | Osteosarcoma | 5.531 | - | - | - | [3] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 | - | - | - | [4][5][6] |
| MCF-7 | Breast Cancer | 9.54 | - | - | - | [4][5][6] | |
| LNCaP | Prostate Cancer | 8.9 | - | - | - | [7] | |
| PC3 | Prostate Cancer | 2.7 | - | - | - | [7] | |
| DU145 | Prostate Cancer | 4.7 | - | - | - | [7] |
Note: A direct comparison of selectivity is most accurate when IC50 values for cancer and normal cells are determined in the same study. The data for Alantolactone provides a clear example of this. For Parthenolide, while its potent anticancer activity is evident, more studies directly comparing its effects on cancerous and corresponding normal cell lines are needed for a definitive selectivity index calculation.
Mechanism of Action: Targeting the NF-κB Pathway
Both Alantolactone and Parthenolide exert their anticancer effects in part by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways. One of the primary targets for both compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.
By inhibiting the NF-κB pathway, Alantolactone and Parthenolide can sensitize cancer cells to apoptotic signals. The diagram below illustrates the general mechanism of NF-κB inhibition by these sesquiterpene lactones, leading to the induction of apoptosis.
Figure 1. Inhibition of the NF-κB pathway by Alantolactone and Parthenolide.
Experimental Protocols
To assess the selectivity of compounds like Alantolactone and Parthenolide for cancer cells, standardized in vitro assays are employed. The following are detailed methodologies for two key experiments:
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer and normal cell lines
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Alantolactone and Parthenolide in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the compounds for the desired time, harvest the cells (including both adherent and floating cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cancer cell selectivity of a test compound.
Figure 2. General workflow for evaluating the selectivity of an anticancer compound.
Conclusion
Both Alantolactone and Parthenolide demonstrate significant potential as anticancer agents by inducing apoptosis in cancer cells, in part through the inhibition of the pro-survival NF-κB pathway. The available data for Alantolactone shows a promising selectivity for cancer cells over normal cells, as indicated by its high selectivity index. While Parthenolide exhibits potent cytotoxicity against a range of cancer cell lines, further studies are required to comprehensively establish its selectivity profile.
This guide provides a framework for the comparative evaluation of these and other potential anticancer compounds. By employing the detailed experimental protocols and following a systematic workflow, researchers can effectively assess the selectivity and mechanism of action of novel drug candidates, ultimately contributing to the development of safer and more effective cancer therapies.
References
- 1. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Emerging Potential of Parthenolide Nanoformulations in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Neurotrophic Effects: Longipedlactone B and Nerve Growth Factor (NGF)
An Examination of Available Scientific Evidence
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of neurotrophic compounds is paramount. This guide aims to provide a detailed comparison of the neurotrophic effects of Longipedlactone B and the well-established Nerve Growth Factor (NGF). However, a comprehensive literature search has revealed a significant disparity in the available data for these two compounds. While NGF is extensively characterized, scientific information regarding the neurotrophic properties of Longipedlactone B is not currently available in the public domain.
Therefore, this guide will first present a detailed overview of the neurotrophic effects of NGF, including its signaling pathways and supporting experimental data. This will serve as a benchmark for any future studies on Longipedlactone B.
Nerve Growth Factor (NGF): A Prototypical Neurotrophin
NGF is a crucial protein for the growth, maintenance, and survival of neurons.[1] It is the archetypal neurotrophic factor, with its discovery and characterization paving the way for the field of neurotrophin research.[1]
Neurotrophic Effects of NGF
NGF's primary role is to support the survival and differentiation of specific neuronal populations, particularly sympathetic and sensory neurons.[1] In the widely used PC12 cell line, which is derived from a rat pheochromocytoma, NGF induces a dramatic shift from a proliferative state to a differentiated, neuron-like phenotype characterized by the extension of neurites.[2][3][4] This process involves the promotion of microtubule assembly, a critical component of the neuronal cytoskeleton.[2]
Signaling Pathways
NGF exerts its effects by binding to two principal cell surface receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[1][5] The activation of these receptors triggers a cascade of intracellular signaling events.
The binding of NGF to the TrkA receptor is a key event that initiates multiple signaling pathways crucial for neuronal function:[5]
-
Ras/MAPK Pathway: This pathway is instrumental in promoting neurite outgrowth and neuronal differentiation.[1][5]
-
PI3K/Akt Pathway: This cascade is a primary driver of the pro-survival effects of NGF, preventing apoptosis.[1][5]
-
PLCγ Pathway: Activation of this pathway contributes to various aspects of neuronal function and signaling.[5]
The p75NTR can modulate TrkA signaling and also activate independent pathways, such as the JNK and NF-κB pathways, which can influence both cell survival and apoptosis.[5]
References
- 1. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | L-Lactate Regulates the Expression of Synaptic Plasticity and Neuroprotection Genes in Cortical Neurons: A Transcriptome Analysis [frontiersin.org]
- 3. Nerve growth factor antibody for the treatment of osteoarthritis pain and chronic low-back pain: mechanism of action in the context of efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactate-mediated glia-neuronal signalling in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoalantolactone (IAL) Regulates Neuro-Inflammation and Neuronal Apoptosis to Curb Pathology of Parkinson’s Disease [mdpi.com]
Unveiling the Transcriptomic Landscape: A Comparative Analysis of Longipedlactone B Treatment
A Hypothetical Comparative Transcriptomics Guide
In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Longipedlactone B, a complex natural product, has garnered interest for its potential biological activities. Understanding its mechanism of action at a molecular level is crucial for its development as a potential drug candidate. This guide outlines a hypothetical comparative transcriptomics study designed to elucidate the cellular response to Longipedlactone B treatment. In the absence of published data on the transcriptomic effects of Longipedlactone B, this document serves as a template for how such an investigation could be designed, executed, and interpreted, providing researchers with a framework for future studies.
Hypothetical Experimental Design
To comprehensively assess the transcriptomic impact of Longipedlactone B, a comparative study is proposed. This study would involve treating a human cancer cell line (e.g., HeLa) and a non-cancerous human cell line (e.g., HEK293T) with Longipedlactone B and a well-characterized chemotherapy agent, Doxorubicin, as a positive control. An untreated control group for each cell line would also be included. This design allows for the assessment of both the specific effects of Longipedlactone B on cancer cells and its potential off-target effects on non-cancerous cells.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validity of transcriptomic studies. The following protocols outline the hypothetical experimental workflow from cell culture to data analysis.
1. Cell Culture and Treatment:
-
Cell Lines: HeLa (human cervical cancer) and HEK293T (human embryonic kidney) cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells would be seeded in 6-well plates and allowed to adhere overnight. The following day, the media would be replaced with fresh media containing either Longipedlactone B (at a predetermined IC50 concentration), Doxorubicin (1 µM), or a vehicle control (DMSO). Each treatment condition would be performed in triplicate.
-
Incubation: Cells would be incubated with the compounds for 24 hours.
2. RNA Extraction and Sequencing:
-
RNA Isolation: Total RNA would be extracted from the cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity RNA with intact ribosomal RNA peaks.
-
Library Preparation and Sequencing: RNA sequencing libraries would be prepared using a standard poly(A) selection method to enrich for messenger RNA (mRNA). The prepared libraries would then be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
3. Data Analysis:
-
Quality Control of Sequencing Data: Raw sequencing reads would be assessed for quality using FastQC. Adapters and low-quality bases would be trimmed using a tool like Trimmomatic.
-
Read Alignment: The trimmed reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene would be quantified using featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis would be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| would be considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: To understand the biological implications of the observed gene expression changes, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed using tools like DAVID or g:Profiler.
Hypothetical Data Presentation
The following tables represent the kind of quantitative data that could be generated from this hypothetical study.
Table 1: Top 10 Differentially Expressed Genes in HeLa Cells Treated with Longipedlactone B vs. Control
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| TP53 | 3.1 | 1.2e-15 | 4.5e-14 |
| CDKN1A | 4.5 | 3.4e-20 | 1.8e-18 |
| GADD45A | 3.8 | 5.6e-18 | 2.1e-16 |
| BAX | 2.9 | 7.8e-14 | 2.5e-12 |
| BCL2 | -2.5 | 9.1e-12 | 3.3e-10 |
| CCND1 | -3.2 | 2.3e-16 | 9.8e-15 |
| MYC | -2.8 | 4.5e-13 | 1.7e-11 |
| VEGFA | -2.1 | 6.7e-10 | 2.2e-8 |
| MMP9 | -3.5 | 8.9e-17 | 3.9e-15 |
| HIF1A | -2.4 | 1.1e-11 | 4.0e-10 |
Table 2: Top 5 Enriched KEGG Pathways in HeLa Cells Treated with Longipedlactone B
| Pathway Name | p-value | FDR | Genes Involved |
| p53 signaling pathway | 1.3e-08 | 4.5e-07 | TP53, CDKN1A, GADD45A, BAX |
| Apoptosis | 2.5e-07 | 8.1e-06 | BAX, BCL2, CASP3, CASP9 |
| Cell Cycle | 4.1e-06 | 1.2e-04 | CDKN1A, CCND1, CDK4, E2F1 |
| HIF-1 signaling pathway | 8.9e-05 | 2.3e-03 | HIF1A, VEGFA, LDHA, PGK1 |
| Pathways in cancer | 1.2e-04 | 3.1e-03 | TP53, MYC, CCND1, BCL2 |
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for communicating complex experimental workflows and biological pathways. The following are Graphviz-generated diagrams representing the hypothetical study's workflow and a potential signaling pathway affected by Longipedlactone B.
This guide provides a foundational framework for investigating the transcriptomic effects of Longipedlactone B. While the presented data is hypothetical, the experimental design, protocols, and analytical approaches are based on established methodologies in the field of transcriptomics. Future research following this or a similar design will be instrumental in uncovering the molecular mechanisms of Longipedlactone B and evaluating its therapeutic potential.
Safety Operating Guide
Proper Disposal of LongipedlactoneB: A Guide for Laboratory Professionals
Absence of specific data for LongipedlactoneB necessitates a risk-based approach to its disposal. Researchers must treat this and any novel or uncharacterized compound as potentially hazardous. This guide provides a procedural framework for the safe handling and disposal of such substances, emphasizing consultation with institutional Environmental Health and Safety (EHS) officers.
The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, including both hazardous and non-hazardous waste.[1]
Initial Hazard Assessment and Characterization
For a novel compound like this compound, a formal hazard assessment is the critical first step. Since a Safety Data Sheet (SDS) is unavailable, researchers must assume the substance is hazardous.[2][3] This involves:
-
Reviewing Analogous Compounds: Analyze the structure of this compound and compare it to known lactones or similar natural products. Assess their documented toxicological, physical, and chemical hazards. This provides a baseline for anticipated risks.
-
Experimental Characterization: To the extent safely possible, characterize the waste stream. This may involve determining properties like pH, solubility, and reactivity.[4] This information is vital for EHS to determine an appropriate disposal route.[4]
-
Documentation: All findings from this initial assessment must be documented. This documentation should be maintained with the waste container.
Table 1: Key Data for Unknown Chemical Waste Characterization
| Parameter | Description | Importance for Disposal |
| Physical State | Solid, Liquid, Gas | Determines appropriate containerization and potential exposure routes. |
| pH | Acidity or alkalinity of the substance. | Corrosivity is a key hazardous waste characteristic.[5] |
| Flashpoint | The lowest temperature at which vapors will ignite. | Determines flammability hazard. |
| Solubility | The ability to dissolve in solvents (e.g., water, organic solvents). | Informs potential environmental fate and appropriate spill cleanup procedures. |
| Reactivity | Potential to react with other substances (e.g., water, air, acids, bases).[5] | Crucial for preventing dangerous reactions during storage and disposal. |
| Toxicity Data (Estimated) | Comparison to structurally similar compounds. | Informs handling precautions and personal protective equipment (PPE) requirements. |
Safe Handling and Storage of Waste
Proper containment and labeling are paramount to preventing accidental exposure and ensuring safe disposal.
-
Containerization: Use a chemically compatible container that is in good condition, with a secure, leak-proof lid.[5][6] Do not reuse empty reagent bottles without ensuring they are free of incompatible residues.[7] The container should not be filled beyond 90% capacity to allow for expansion.[5]
-
Labeling: Clearly label the waste container. Since the contents are not fully characterized, the label must include:
-
The words "Hazardous Waste."
-
The name "this compound" and any known constituents.
-
The approximate quantities of each component.
-
Any known hazards based on the initial assessment (e.g., "Suspected Toxin," "Flammable Solvent").
-
The date accumulation started.
-
-
Segregation: Store the waste container in a designated satellite accumulation area.[5][7] Crucially, incompatible waste streams must be segregated to prevent dangerous reactions.[5][8] For instance, acids should be stored separately from bases, and oxidizing agents kept away from organic compounds.[5] Use secondary containment, such as a tray or tub, to contain any potential leaks.[1]
Disposal Protocol
Disposal of a novel compound must be managed through your institution's EHS department.
-
Contact EHS: Do not attempt to dispose of this compound or any uncharacterized chemical waste down the drain or in the regular trash.[9][10] Contact your EHS department for guidance. They will have established procedures for managing unknown or novel chemical waste.
-
Waste Pickup Request: Submit a formal request for hazardous waste pickup. This typically involves an online form where you will provide all the information gathered during your hazard assessment.[11][12] Be prepared to provide as much detail as possible to assist EHS and their waste vendor in safely managing the material.[4][12]
-
Cost of Analysis: Be aware that if a waste cannot be identified, the generating department may be responsible for the costs of analytical testing required for its proper disposal.[4][12]
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for handling and disposing of a novel chemical substance.
Caption: Workflow for the safe disposal of a novel compound.
Caption: Logical steps for determining the disposal route.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 12. csn.edu [csn.edu]
Personal protective equipment for handling LongipedlactoneB
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of LongipedlactoneB. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following personal protective equipment recommendations are based on the general guidelines for handling butenolide compounds. A risk assessment should be conducted for specific laboratory procedures.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Gloves must be inspected before use and disposed of after contamination.[3][4] Follow proper glove removal techniques to avoid skin contact. |
| Body Protection | Laboratory coat or impervious clothing. | Should be fully buttoned to cover as much skin as possible.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if ventilation is inadequate or if aerosols or dusts are generated. | The need for respiratory protection should be determined by a risk assessment of the specific procedure.[3][4] |
Operational Plan: Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use and store in a cool, dry place.
2. Handling Procedure:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors, mist, or gas.
-
Wash hands thoroughly after handling.
-
Use personal protective equipment as specified in the table above.
3. First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3]
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[3]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, separating the eyelids with fingers. Consult a physician.[3]
-
After Swallowing: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, closed, and clearly labeled hazardous waste container.
2. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
3. Disposal:
-
Dispose of hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
